6-Bromothieno[2,3-d]pyrimidin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromothieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWIWFFQSVCWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC(=C21)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
An In-Depth Technical Guide to the Synthesis and Properties of 6-Bromothieno[2,3-d]pyrimidin-4-amine
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system of paramount importance in medicinal chemistry. Structurally, it serves as a bioisostere of purine, the fundamental building block of nucleic acids, allowing it to interact with a wide array of biological targets.[1][2] This structural mimicry has led to the development of numerous derivatives possessing a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3]
Within this versatile class of compounds, this compound stands out as a critical intermediate. Its strategic design incorporates two key features: the 4-amino group, which is essential for hydrogen bonding interactions with protein targets like kinase hinge regions, and the 6-bromo substituent on the thiophene ring. This bromine atom is not merely a placeholder; it is a versatile chemical handle for introducing further molecular complexity through modern cross-coupling reactions.[4] Consequently, this compound is a cornerstone for the synthesis of targeted therapeutics, particularly potent and selective protein kinase inhibitors.[4][5] This guide provides a detailed exploration of its synthesis, properties, and applications for researchers in drug discovery and development.
Comprehensive Synthesis Pathway
The construction of this compound is a multi-step process that begins with the formation of a substituted thiophene ring, followed by the annulation of the pyrimidine ring, and concludes with regioselective bromination. A robust and frequently employed strategy is outlined below.
Step 1: Synthesis of 2-Amino-3-cyanothiophene via Gewald Reaction
The initial and foundational step is the synthesis of a polysubstituted 2-aminothiophene. The Gewald reaction, a one-pot multicomponent condensation, is the most efficient and atom-economical method for this transformation.[6] It involves the reaction of a carbonyl compound, an activated nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[7][8] The mechanism proceeds through an initial Knoevenagel condensation between the carbonyl and the nitrile, followed by the addition of sulfur and subsequent Thorpe-Ziegler type cyclization and aromatization.[6]
A novel and effective variation begins with 1,4-dithiane-2,5-diol, a stable dimer of α-mercapto acetaldehyde, which serves as the carbonyl component precursor.[9]
Experimental Protocol: Synthesis of 2-Amino-4,5-dihydrothiophene-3-carbonitrile
-
Reaction Setup: To a solution of 1,4-dithiane-2,5-diol (1.0 eq) and malononitrile (1.0 eq) in ethanol, add a catalytic amount of a suitable base, such as diethylamine or morpholine, dropwise at room temperature.
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within a few hours.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude solid is washed with cold ethanol to remove residual reagents.
-
Purification: The collected solid is then purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-aminothiophene intermediate.
Step 2: Pyrimidine Ring Formation
With the 2-amino-3-cyanothiophene intermediate in hand, the next stage involves the construction of the fused pyrimidine ring. A direct and highly effective method is the cyclocondensation with formamide, which serves as both the reactant (providing the missing carbon atom for the pyrimidine ring) and the solvent.[10]
Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidin-4-amine
-
Reaction Setup: A mixture of the 2-amino-3-cyanothiophene intermediate (1.0 eq) and an excess of formamide is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux (typically 180-200°C) for several hours (e.g., 5-7 hours). The reaction should be monitored by TLC until the starting material is consumed.[10]
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into ice-water. The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed thoroughly with water and then dried. Further purification can be achieved by recrystallization from a solvent such as dimethylformamide (DMF) or an ethanol/water mixture.
Step 3: Regioselective Bromination
The final step is the introduction of the bromine atom at the C6 position of the thieno[2,3-d]pyrimidine core. This is an electrophilic aromatic substitution reaction on the electron-rich thiophene ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its mild nature and high regioselectivity.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve the thieno[2,3-d]pyrimidin-4-amine (1.0 eq) in a suitable solvent such as DMF or chloroform in a flask protected from light.
-
Reagent Addition: Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise over a period of 15-30 minutes.
-
Reaction Execution: Allow the reaction to stir at room temperature. The progress is monitored by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up and Isolation: Once the reaction is complete, the mixture is quenched by pouring it into an aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol or DMF/water) to afford the final product, this compound, as a pure solid.
Synthetic Workflow Diagram
Caption: Multi-step synthesis of this compound.
Physicochemical and Spectroscopic Profile
The proper characterization of this compound is essential for its use in further synthetic applications. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃S |
| Molecular Weight | 246.09 g/mol |
| Appearance | Typically an off-white to light yellow solid |
| Melting Point | >250 °C (Decomposition may be observed) |
| Solubility | Generally insoluble in water and nonpolar solvents; soluble in polar aprotic solvents like DMSO and DMF. |
| ¹H NMR (DMSO-d₆) | δ ~8.1 (s, 1H, H2), δ ~7.8 (s, 1H, H5), δ ~7.2 (br s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | Expected signals around δ 165, 158, 153, 120, 115, 105 |
| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1650 (C=N stretch), ~1580 (C=C stretch), ~600 (C-Br stretch) |
| Mass Spec (ESI) | m/z [M+H]⁺ ≈ 245.9, 247.9 (Characteristic isotopic pattern for Bromine) |
Note: Exact spectroscopic values may vary slightly based on the solvent and instrument used. The provided values are typical representations based on related structures.[11][12]
Application in Drug Development: A Gateway to Kinase Inhibitors
The true value of this compound lies in its role as a strategic building block for creating high-value pharmaceutical agents. The thieno[2,3-d]pyrimidine scaffold is a privileged structure for targeting protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2][5]
The 4-amino group of the pyrimidine ring is critical for forming one or two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, effectively anchoring the inhibitor. The bromine atom at the 6-position then provides a reactive site for elaboration via palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings.[4] This allows for the systematic introduction of various aryl, heteroaryl, or alkyl groups to probe the solvent-exposed region of the kinase, a common strategy for optimizing inhibitor potency and selectivity.
This scaffold has been successfully employed to develop inhibitors against a range of important cancer targets, including:
-
Epidermal Growth Factor Receptor (EGFR): Derivatives have shown potent inhibition of both wild-type and mutant forms of EGFR, which are implicated in non-small cell lung cancer.[4][9][13]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Thieno[2,3-d]pyrimidines are effective scaffolds for developing anti-angiogenic agents by targeting VEGFR-2.[14]
-
Other Tyrosine Kinases: The core has been used to target numerous other kinases involved in oncogenic signaling pathways.[9][15]
Role as a Kinase Inhibitor Scaffold
Caption: Interaction model of the thieno[2,3-d]pyrimidine scaffold in a kinase active site.
Conclusion
This compound is more than just a chemical compound; it is a highly enabling tool for medicinal chemists. Its synthesis, achievable through a logical and scalable sequence of well-established reactions, provides reliable access to a scaffold of proven therapeutic relevance. Its physicochemical properties are well-defined, and its true power is realized in its application as a versatile precursor. The strategic placement of the hinge-binding amino group and the synthetically tractable bromo handle makes it an ideal starting point for the design and synthesis of next-generation targeted therapies, particularly in the competitive and impactful field of kinase inhibitor development.
References
- 1. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine|CAS 1263279-43-1 [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 6-Bromothieno[2,3-d]pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Bromothieno[2,3-d]pyrimidin-4-amine (CAS No: 60703-81-3). As a key heterocyclic building block in medicinal chemistry and drug discovery, a thorough understanding of its properties is essential for researchers in the field. This document consolidates available data on its molecular and structural properties, predicted physicochemical parameters, and expected spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for determining critical attributes such as solubility and purity, empowering scientists to conduct self-validating characterization of this important scaffold.
Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, recognized for its structural similarity to purine, a fundamental component of DNA and RNA.[1] This bioisosteric relationship allows thieno[2,3-d]pyrimidine derivatives to interact with a wide array of biological targets, particularly protein kinases. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[1]
This compound serves as a crucial intermediate in the synthesis of these complex therapeutic agents. The bromine atom at the 6-position provides a versatile synthetic handle, enabling a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse functional groups and build extensive compound libraries. The 4-amino group is also a key site for modification. Understanding the fundamental physicochemical properties of this starting material is therefore not merely an academic exercise; it is a prerequisite for efficient synthesis, purification, formulation, and biological screening.
Molecular and Structural Properties
A precise understanding of the molecule's composition and structure is the foundation of all physicochemical analysis.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 60703-81-3 | [2] |
| Molecular Formula | C₆H₄BrN₃S | [2] |
| Molecular Weight | 230.09 g/mol | [2] |
Chemical Structure
The structure consists of a thiophene ring fused to a pyrimidine ring, with a bromine atom at position 6 and an amine group at position 4.
Physicochemical Parameters
Physical State and Stability
-
Appearance: Typically an off-white to yellow or brown solid powder.
-
Stability: The compound is generally stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] Under fire conditions, it may decompose to emit toxic fumes, including carbon monoxide, nitrogen oxides, hydrogen bromide, and sulfur oxides.[2]
Solubility Profile (Predicted)
A definitive quantitative solubility profile is not published. However, based on the characteristics of related heterocyclic compounds, a general qualitative profile can be anticipated:
-
Aqueous Solubility: Expected to be very low. A structurally related compound, 6-Bromothieno[2,3-d]pyrimidin-4(3H)-one, is described as practically insoluble in water.[3] The amine group may slightly increase aqueous solubility compared to the ketone, but it is likely to remain poor.
-
Polar Aprotic Solvents (DMSO, DMF): Expected to have good solubility. These are common solvents for storing and handling such compounds for high-throughput screening and biological assays.
-
Alcohols (Ethanol, Methanol): Expected to have moderate to low solubility.
-
Non-polar Solvents (Hexanes, Toluene): Expected to have very low solubility.
Expertise Insight: The low aqueous solubility is a critical parameter. For biological assays, stock solutions are almost universally prepared in 100% DMSO. Subsequent dilutions into aqueous assay buffers must be carefully managed to avoid precipitation, which can lead to erroneous results. A final DMSO concentration of <1% is typically recommended in cell-based assays.
Lipophilicity (Predicted)
-
LogP (Octanol-Water Partition Coefficient): This value predicts the distribution of a compound between an oily (octanol) and an aqueous phase. A higher LogP indicates greater lipophilicity. For the related compound 6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine, a computed XLogP3 value is 2.7. It is reasonable to infer that this compound will have a similar LogP value, indicating moderate lipophilicity. This property is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development.
Acidity and Basicity (Predicted pKa)
The molecule possesses both acidic and basic centers.
-
Basic Centers: The nitrogen atoms in the pyrimidine ring and the exocyclic amine are basic and can be protonated. The pyridine-like nitrogens in the pyrimidine ring are expected to be the most basic sites.
-
Acidic Center: The N-H protons of the 4-amino group are weakly acidic.
Precise pKa values are not experimentally reported. However, the basicity of the pyrimidine ring nitrogens is crucial for its behavior in physiological and synthetic contexts. Under acidic conditions, such as those used in some coupling reactions or during HPLC analysis with acidic mobile phases, these nitrogens will be protonated.
Spectroscopic and Spectrometric Characterization (Expected)
Spectroscopic data is the fingerprint of a molecule, used to confirm its identity and assess its purity. While a verified public spectrum for this specific compound is unavailable, the following sections describe the expected characteristic signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each of the non-exchangeable protons and a broader signal for the amine protons.
-
Thiophene Proton (H7): A singlet is expected for the proton on the thiophene ring.
-
Pyrimidine Proton (H2): A singlet is expected for the proton on the pyrimidine ring.
-
Amine Protons (-NH₂): A broad singlet is expected for the two protons of the amino group. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen, sulfur, and bromine atoms. Carbons directly attached to heteroatoms (C4, C5a, C7a) will typically appear at lower field (higher ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. A key feature will be the isotopic pattern characteristic of a molecule containing one bromine atom. There will be two peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope and another, two mass units higher, for the molecule containing the ⁸¹Br isotope. For this compound (MW: 230.09), one would expect to see major peaks around m/z 229 and 231.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: As a primary amine, two distinct stretching bands are expected in the region of 3400-3250 cm⁻¹.
-
N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.
-
C=N and C=C Stretches: Aromatic C=C and C=N stretching vibrations will appear in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: The carbon-bromine stretch will appear at lower wavenumbers, typically in the fingerprint region.
Experimental Protocols: Best Practices for Characterization
To ensure the quality and reliability of research, it is imperative to experimentally verify the properties of key starting materials. The following protocols provide robust methodologies for determining solubility and purity.
Protocol: Determination of Kinetic Aqueous Solubility via Turbidimetry
This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of compounds.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. As the concentration exceeds the solubility limit, the compound precipitates, causing turbidity (light scattering), which can be measured with a nephelometer or UV/Vis plate reader.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: In a separate 96-well clear-bottom plate, add an appropriate volume of aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO dilution plate to the aqueous buffer plate. The final DMSO concentration should be kept constant and low (e.g., 1%).
-
Incubation and Measurement: Shake the plate for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C). Measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.
Protocol: Purity and Identity Assessment by HPLC-UV/MS
This is the gold-standard method for confirming both the purity and identity of a compound in a single, self-validating run.
Principle: The compound is separated from impurities on a reverse-phase HPLC column. A UV detector quantifies the compound and any impurities by absorbance, while a mass spectrometer confirms the molecular weight of the eluting peaks.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water or DMSO).
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes, hold, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning a range (e.g., 210-400 nm) to capture the full UV spectrum of the peak. Monitor at λmax (e.g., ~254 nm).
-
-
Mass Spectrometry Conditions (Typical):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak from the UV chromatogram. A pure sample should exhibit a single major peak (>95%).
-
Identity: Confirm that the mass spectrum of the main peak shows the expected molecular ion with the characteristic bromine isotope pattern (e.g., m/z 229/231).
-
Conclusion: A Summary for the Bench Scientist
This compound is a foundational building block for the synthesis of kinase inhibitors and other potential therapeutics. While a complete, experimentally verified dataset of its physicochemical properties is not consolidated in public literature, this guide provides a framework for its practical use. Key takeaways for the researcher are its expected poor aqueous solubility, necessitating the use of DMSO for stock solutions, and its moderate lipophilicity. The provided spectroscopic predictions offer a reliable reference for identity confirmation. Most importantly, the detailed protocols for solubility and purity analysis equip scientists with the tools to independently verify the quality of their material, ensuring the integrity and reproducibility of their research.
References
Introduction: The Thienopyrimidine Core in Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromothieno[2,3-d]pyrimidin-4-amine for Advanced Research
The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry and drug discovery.[1] Regarded as a bioisostere of naturally occurring purines and quinazolines, this scaffold provides a versatile framework for designing potent and selective modulators of various biological targets.[2] Its unique structural and electronic properties allow it to serve as an effective ATP-competitive moiety, making it a cornerstone for the development of targeted protein kinase inhibitors.[1]
Within this important class of compounds lies This compound , a key intermediate and building block for synthesizing a diverse range of biologically active molecules. The strategic placement of the bromine atom at the 6-position offers a reactive handle for further chemical modification through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies. The 4-amine group is crucial for establishing key interactions, typically hydrogen bonds, within the active sites of target proteins, particularly the hinge region of kinases.[1]
This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and critical applications for researchers, chemists, and drug development professionals.
Core Compound Identification and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its application in research.
Chemical Structure:

Table 1: Physicochemical and Identification Data
| Property | Value | Source |
| CAS Number | 60703-81-3 | [3] |
| Molecular Formula | C₆H₄BrN₃S | [3] |
| Molecular Weight | 230.09 g/mol | [3] |
| IUPAC Name | This compound | N/A |
| MDL Number | MFCD27987642 | [3] |
| Purity | Typically ≥98% | [3] |
Structural elucidation and confirmation of identity for this compound and its derivatives are routinely achieved through a combination of spectroscopic techniques, including ¹H NMR, IR, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS).[4]
Synthesis Methodology: A Strategic Approach
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established field, with the Gewald reaction being a cornerstone methodology.[5] A novel and efficient synthetic route for producing 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives has been developed, which can be adapted for the parent compound.[4] This multi-step process is designed for efficiency and high yield, starting from readily available and inexpensive materials.
The causality behind this specific pathway lies in its convergent nature. The Gewald reaction first efficiently constructs the substituted aminothiophene core. Subsequent steps are chosen to strategically build the pyrimidine ring and introduce the critical bromine substituent, culminating in a Dimroth rearrangement to yield the thermodynamically stable 4-amine product.
Generalized Synthetic Workflow
The synthesis initiates with 1,4-dithiane-2,5-diol and malononitrile and proceeds through several key stages.[4]
Detailed Experimental Protocol (Conceptual)
The following protocol is a conceptual, self-validating system based on established methodologies.[4][5]
-
Step 1: Gewald Reaction (Thiophene Synthesis)
-
React 1,4-dithiane-2,5-diol (a stable dimer of α-mercapto acetaldehyde) with malononitrile in the presence of a base (e.g., morpholine or triethylamine) in a suitable solvent like ethanol.[4]
-
The reaction is typically heated to reflux. Progress is monitored by Thin Layer Chromatography (TLC).
-
Causality: This three-component reaction is a highly reliable and atom-economical method for constructing the 2-amino-3-cyanothiophene core, which is the essential precursor for the fused pyrimidine ring.
-
-
Step 2: Aromatic Ring Bromination
-
The 2-aminothiophene-3-carbonitrile intermediate is subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid.
-
Causality: NBS is a mild and selective brominating agent for electron-rich aromatic systems like thiophenes, ensuring controlled installation of the bromine atom at the desired position.
-
-
Step 3: Condensation and Cyclization
-
The brominated intermediate is heated with formamide or a similar one-carbon synthon.
-
Causality: Formamide serves as the source for the remaining atoms needed to construct the pyrimidine ring, leading to the formation of the fused thieno[2,3-d]pyrimidine system through a cyclization-condensation sequence.[5]
-
-
Step 4: Dimroth Rearrangement
-
Under the reaction conditions or with subsequent treatment (e.g., acid or base catalysis), the initially formed imine may undergo a Dimroth rearrangement.[4]
-
Causality: This rearrangement is a thermodynamically driven process that converts the initial cyclization product into the more stable 4-amino tautomer, which is the desired final product.
-
-
Step 5: Purification
-
The final product is isolated and purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity.
-
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its application as a scaffold for potent and selective therapeutic agents. Its derivatives have demonstrated a wide range of biological activities.
A. Core Scaffold for Kinase Inhibitors
The thieno[2,3-d]pyrimidine-4-amine structure is a highly effective "hinge-binding" motif for ATP-competitive kinase inhibitors.[1] The pyrimidine nitrogen atoms and the exocyclic 4-amine group act as hydrogen bond donors and acceptors, mimicking the adenine portion of ATP and anchoring the inhibitor in the enzyme's active site.
-
Anticancer Activity: Derivatives have shown potent inhibition of key oncogenic kinases like Epidermal Growth Factor Receptor (EGFR) and ErbB-2.[4] Further studies have demonstrated significant cytotoxic activity of related compounds against liver, breast, and cervix carcinoma cell lines.[4] The scaffold has been extensively explored in the development of treatments for Non-Small Cell Lung Cancer (NSCLC).[2]
-
Anti-inflammatory and Autoimmune Diseases: By targeting kinases involved in inflammatory signaling cascades (e.g., JAK family), this scaffold holds promise for developing novel treatments for autoimmune disorders.[1]
B. Antimicrobial and Antiviral Potential
The structural similarity to purines also makes the thieno[2,3-d]pyrimidine nucleus a candidate for interfering with microbial and viral replication pathways.
-
Antibacterial and Antifungal Activity: Various derivatives have been synthesized and screened, demonstrating notable activity against both bacterial and fungal strains.[4][5]
-
Antitubercular Research: While a different isomer, the related thieno[3,2-d]pyrimidin-4-amine scaffold has been identified as an inhibitor of Cytochrome bd oxidase in Mycobacterium tuberculosis.[6] This highlights the potential of the broader thienopyrimidine class as a source of novel antitubercular agents, an area of critical unmet medical need.[6]
Conclusion
This compound is more than a chemical intermediate; it is a strategic building block for the creation of next-generation targeted therapeutics. Its robust and adaptable synthesis, combined with the proven biological activity of its derivatives, solidifies its importance in modern medicinal chemistry. For researchers in oncology, infectious diseases, and inflammatory conditions, this compound offers a validated starting point for the design and discovery of novel, high-impact clinical candidates.
References
- 1. Thieno[2,3-d]pyrimidin-4-amine | High-Purity RUO [benchchem.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Core with 6-Bromothieno[2,3-d]pyrimidin-4-amine as a Key Intermediate
Authored by: A Senior Application Scientist
Publication Date: January 2, 2026
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas. This technical guide delves into the mechanism of action of this privileged heterocyclic system, with a specific focus on the role of 6-Bromothieno[2,3-d]pyrimidin-4-amine as a crucial synthetic intermediate. While not an active pharmaceutical ingredient itself, this molecule provides the foundational core upon which a multitude of potent and selective kinase inhibitors are built. We will explore the fundamental principles of kinase inhibition, the specific interactions of the thieno[2,3-d]pyrimidine core with the ATP-binding pocket of kinases, and the structure-activity relationships that guide the development of targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important pharmacophore.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibition
Thienopyrimidines are fused heterocyclic ring systems that are structurally analogous to purines, the building blocks of DNA and RNA.[1][2] This inherent bioisosterism makes them ideal candidates for interacting with ATP-binding sites in enzymes, particularly protein kinases.[3] The thieno[2,3-d]pyrimidine core, in particular, has emerged as a "privileged scaffold" in drug discovery, meaning it can serve as a versatile platform for the development of ligands for multiple biological targets.[1][4]
Kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins, a process that regulates a vast array of cellular activities, including growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][5] Thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various protein kinases, demonstrating significant potential as anticancer agents.[1][4]
The Inferred Mechanism of Action: A Hinge-Binding Motif
The primary mechanism of action for thieno[2,3-d]pyrimidine-based inhibitors is competitive inhibition of ATP binding to the kinase active site. The thieno[2,3-d]pyrimidine core itself functions as a "hinge-binding motif," forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine ring of ATP, effectively blocking the enzyme's ability to transfer a phosphate group to its substrate.
The 4-amino group of the pyrimidine ring is a key player in this interaction, typically forming one or more hydrogen bonds with the kinase hinge. The nitrogen atoms within the pyrimidine ring can also act as hydrogen bond acceptors, further anchoring the inhibitor in the ATP-binding pocket.
Caption: ATP-Competitive Kinase Inhibition by the Thieno[2,3-d]pyrimidine Core.
The Role of this compound as a Synthetic Intermediate
This compound serves as a versatile starting material for the synthesis of a wide array of kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing various substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions. These modifications are crucial for achieving selectivity and potency for specific kinase targets.
The 4-amino group can also be functionalized to further explore the chemical space and optimize the inhibitor's properties. This strategic derivatization allows for the fine-tuning of the molecule's interaction with different regions of the ATP-binding pocket, leading to the development of highly targeted therapies.
Caption: Synthetic Utility of this compound.
Diverse Kinase Targets of Thieno[2,3-d]pyrimidine Derivatives
The versatility of the thieno[2,3-d]pyrimidine scaffold is evident from the wide range of kinases that its derivatives have been shown to inhibit. These include:
| Kinase Target | Therapeutic Area | References |
| VEGFR-2 | Angiogenesis, Cancer | [6][7] |
| EGFR | Cancer | [8][9] |
| PI3K | Cancer | [10][11] |
| c-Met | Cancer | [7] |
| FGFR1 | Cancer | [1] |
| Tie-2 | Angiogenesis | [1] |
| CK2 | Cancer, Inflammation | [12][13] |
| BRD4/PLK1 | Cancer | [14] |
This broad spectrum of activity highlights the adaptability of the thieno[2,3-d]pyrimidine core and the power of medicinal chemistry to tailor its derivatives for specific therapeutic applications.
Experimental Protocols: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
The following is a generalized protocol for the synthesis of a 6-substituted thieno[2,3-d]pyrimidin-4-amine derivative from this compound via a Suzuki cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and the base (2 equivalents).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent to the flask.
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted thieno[2,3-d]pyrimidin-4-amine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Conclusion
This compound is a pivotal molecule in the field of kinase inhibitor drug discovery. While it does not possess intrinsic biological activity, its thieno[2,3-d]pyrimidine core serves as a highly effective hinge-binding motif for the ATP-binding site of a multitude of kinases. The strategic placement of a bromine atom allows for extensive chemical modification, enabling the development of potent and selective inhibitors for a wide range of therapeutic targets. A thorough understanding of the mechanism of action of this scaffold and the synthetic strategies for its derivatization is essential for researchers and drug development professionals working to create the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 6-Bromothieno[2,3-d]pyrimidin-4-amine derivatives
An In-Depth Technical Guide to the Biological Activity of 6-Bromothieno[2,3-d]pyrimidin-4-amine Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, valued for its structural similarity to the native purine base found in DNA and RNA.[1] This bioisosteric relationship makes it an ideal framework for designing molecules that can interact with ATP-binding sites, particularly within the kinase enzyme family.[2] This guide focuses on a specific subclass: this compound derivatives. The introduction of a bromine atom at the 6-position and an amine at the 4-position provides a crucial template for generating extensive chemical diversity and modulating biological activity. We will explore the synthesis, structure-activity relationships (SAR), and significant biological activities of these compounds, with a primary focus on their role as potent kinase inhibitors for anticancer applications. Furthermore, this guide will detail key experimental protocols and provide insights into the rationale behind their application in the drug discovery workflow.
The Thieno[2,3-d]pyrimidine Core: A Foundation for Kinase Inhibition
The fusion of a thiophene ring with a pyrimidine ring creates the thieno[2,3-d]pyrimidine system, a heterocyclic scaffold that has been extensively explored for a wide range of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][3] Its success in oncology is largely due to its ability to function as an ATP-competitive inhibitor. Kinases, enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, play a pivotal role in cellular signaling. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[3]
The this compound scaffold provides a versatile starting point for inhibitor design. The 4-amino group serves as a key hydrogen bond donor/acceptor, mimicking the N6-amino group of adenine and anchoring the molecule within the kinase hinge region. The 6-bromo substituent acts as a valuable synthetic handle for introducing further chemical diversity via cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket to enhance potency and selectivity.
Anticancer Activity: Targeting Oncogenic Kinases
The most profound biological activity reported for this compound derivatives is their anticancer efficacy, which is predominantly achieved through the inhibition of various protein kinases.[4]
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGF-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[5] Inhibiting VEGFR-2 signaling is a clinically validated strategy to starve tumors of their blood supply.
Several thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[5] SAR studies reveal that specific substitutions on the 4-anilino moiety are critical for activity. For instance, compound 17f from one study, a thieno[2,3-d]pyrimidine derivative, demonstrated potent cytotoxic activity against HCT-116 and HepG2 cancer cell lines and exhibited high inhibitory activity against VEGFR-2, with an IC₅₀ value of 0.23 µM, equivalent to the reference drug Sorafenib.[5]
The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to its receptor, VEGFR-2, and highlights the point of inhibition by thieno[2,3-d]pyrimidine derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by ATP-competitive derivatives.
Inhibition of Epidermal Growth Factor Receptor (EGFR)
EGFR is another receptor tyrosine kinase whose overexpression and mutation are linked to numerous cancers, including non-small cell lung cancer. Thieno[2,3-d]pyrimidine derivatives have been engineered to target both wild-type EGFR and clinically relevant resistance mutants like T790M.[6] A stepwise optimization combining active fragments has led to compounds with IC₅₀ values below 1 nM against EGFR.[7]
Inhibition of Phosphoinositide 3-kinase (PI3K)
The PI3K signaling pathway is central to cell growth, metabolism, and survival. Its aberrant activation is a frequent event in cancer. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have shown potent inhibitory action against PI3K isoforms.[6] SAR analysis indicates that the substitution pattern on the 2-aryl ring is a critical determinant of biological activity, with hydroxyl and methoxy groups at specific positions enhancing inhibitory effects.[6]
Quantitative Data on Kinase Inhibition and Cytotoxicity
The following table summarizes the reported inhibitory activities of representative thieno[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase | Kinase IC₅₀ (µM) | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| 17f | VEGFR-2 | 0.23 | HCT-116 | 2.80 | [5] |
| 17f | VEGFR-2 | 0.23 | HepG2 | 4.10 | [5] |
| Compound 15 | - | - | A549 (NSCLC) | 0.94 | [8] |
| Compound B1 | EGFRL858R/T790M | 0.013 | H1975 (NSCLC) | 0.087 | [9] |
| Compound 12 | - | - | MCF7 (Breast) | 29.22 | [10] |
| Compound 14 | - | - | MCF7 (Breast) | 22.12 | [10] |
Antimicrobial and Other Biological Activities
While the primary focus has been on anticancer applications, the 6-bromothieno[2,3-d]pyrimidine scaffold has demonstrated a broader therapeutic potential.
-
Antibacterial Activity: Certain thieno[2,3-d]pyrimidinedione derivatives have shown selective activity against Gram-positive antibiotic-resistant bacteria, including MRSA and VRE.[11] Other derivatives have also shown promising antibacterial and antifungal activity when compared to standard drugs like ampicillin and griseofulvin.[7]
-
Anti-mycobacterial Activity: Thieno[3,2-d]pyrimidin-4-amines (isomers of the title compounds) have been identified as inhibitors of Cytochrome bd oxidase in Mycobacterium tuberculosis, an attractive target for developing new tuberculosis treatments.[12]
-
Anti-protozoal Activity: A series of related 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines were tested for toxicity against the protozoan Tetrahymena, with some derivatives showing high potency.[13]
Experimental Protocols & Methodologies
The evaluation of novel chemical entities requires robust and reproducible experimental protocols. The following sections detail standard methodologies used in the characterization of thieno[2,3-d]pyrimidine derivatives.
General Workflow for SAR Studies
The process of identifying lead compounds and optimizing their activity follows a systematic workflow, as depicted below. This iterative cycle of design, synthesis, and biological evaluation is fundamental to medicinal chemistry.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the anti-proliferative effects of compounds on cancer cell lines.[6] It measures the metabolic activity of cells, which corresponds to the number of viable cells.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The incubation time is critical and should be optimized for the specific cell line.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidic isopropanol, to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[10]
Protocol: In Vitro Kinase Inhibition Assay (General)
Biochemical assays are essential to confirm that the observed cytotoxic effects are due to the direct inhibition of the target kinase.[6]
Principle: This protocol describes a generic format for a kinase assay. Specific formats like HTRF (Homogeneous Time-Resolved Fluorescence) or filter-binding assays are commonly used. The basic principle involves incubating the kinase, a substrate, ATP, and the test inhibitor, followed by detection of the phosphorylated substrate.
Step-by-Step Protocol:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Perform serial dilutions in an appropriate assay buffer to achieve the final desired concentrations.
-
Kinase Reaction Setup: In a microplate well (e.g., 384-well), add the following components in order:
-
Assay Buffer
-
Test compound dilution
-
Kinase enzyme (e.g., recombinant human VEGFR-2)
-
Substrate (e.g., a specific peptide substrate for the kinase)
-
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at or near its Km concentration) to each well.
-
Incubation: Allow the reaction to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).
-
Reaction Termination & Detection: Stop the reaction by adding a termination buffer (e.g., containing EDTA to chelate Mg²⁺, which is essential for kinase activity). Add detection reagents according to the specific assay format (e.g., a europium-labeled antibody that recognizes the phosphorylated substrate for an HTRF assay).
-
Signal Reading: After another incubation period, read the plate on a suitable plate reader (e.g., a fluorescence reader).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition for DMSO vehicle, 100% inhibition for no enzyme). Determine the IC₅₀ value by plotting percent inhibition versus compound concentration.
Conclusion and Future Outlook
The this compound scaffold is a highly validated and fruitful starting point for the development of potent modulators of biological systems, particularly as kinase inhibitors for oncology. The wealth of SAR data provides a clear roadmap for medicinal chemists to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on leveraging the 6-bromo position to develop covalent inhibitors, dual-target inhibitors, or antibody-drug conjugates to further enhance therapeutic efficacy and overcome drug resistance. The continued exploration of this versatile scaffold promises to yield novel therapeutic agents for a variety of human diseases.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
- 11. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity of 6-aryl-pyrrolo[2,3-d]pyrimidine-4-amines to Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Analysis of 6-Bromothieno[2,3-d]pyrimidin-4-amine: A Technical Guide
This technical guide provides an in-depth spectral analysis of 6-Bromothieno[2,3-d]pyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-d]pyrimidine scaffold is a core structure in a variety of biologically active molecules, and a thorough understanding of its spectral characteristics is paramount for researchers in the field. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectra and the experimental methodologies for their acquisition.
Molecular Structure and a Priori Spectral Considerations
This compound possesses a fused heterocyclic system consisting of a thiophene and a pyrimidine ring. The key structural features that will dictate its spectral properties are the aromatic protons, the primary amine group, the carbon framework of the bicyclic system, and the presence of bromine and sulfur atoms.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the bromine atom.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Comparative Insights |
| H2 | 8.0 - 8.5 | Singlet | - | The pyrimidine proton at position 2 is expected to be significantly deshielded due to the adjacent nitrogen atoms. Similar protons in thieno[2,3-d]pyrimidine derivatives typically appear in this region[1]. |
| H5 | 7.5 - 8.0 | Singlet | - | The thiophene proton at position 5 is influenced by the adjacent sulfur atom and the bromine at position 6. Its chemical shift will be downfield compared to a simple thiophene. |
| NH₂ | 5.0 - 7.0 | Broad Singlet | - | The protons of the primary amine will appear as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The exact chemical shift can be concentration and solvent dependent. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the heteroatoms and the bromine substituent.
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C2 | 150 - 155 | This carbon is adjacent to two nitrogen atoms, leading to a significant downfield shift. |
| C4 | 155 - 160 | The carbon bearing the amine group is also highly deshielded due to the adjacent nitrogen atoms. |
| C4a | 115 - 125 | A quaternary carbon at the ring junction. |
| C5 | 125 - 135 | The thiophene carbon adjacent to the sulfur. |
| C6 | 110 - 120 | The carbon atom directly bonded to the bromine will experience a shielding effect from the halogen. |
| C7a | 160 - 165 | A quaternary carbon at the ring junction, deshielded by the adjacent nitrogen and sulfur atoms. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational modes will be from the N-H bonds of the amine and the C=N and C=C bonds of the aromatic rings.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comparative Insights |
| 3400 - 3200 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) | Primary amines typically show two distinct N-H stretching bands in this region.[2][3][4] Aromatic amines often have these bands at slightly higher frequencies. |
| 1650 - 1580 | Medium to Strong | N-H bend (scissoring) | This bending vibration is characteristic of primary amines.[4] |
| 1620 - 1550 | Medium to Strong | C=N and C=C stretching | The conjugated pyrimidine and thiophene rings will exhibit several stretching vibrations in this region. |
| 1335 - 1250 | Strong | C-N stretch (aromatic) | The stretching vibration of the C-N bond in aromatic amines is typically strong and falls within this range.[4] |
| ~700 | Medium to Strong | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Background Spectrum: Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Ion | Rationale & Comparative Insights |
| 230/232 | [M]⁺ | The molecular ion peak. The presence of a doublet with a ~1:1 intensity ratio is a characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).[5][6] |
| 203/205 | [M - HCN]⁺ | Loss of hydrogen cyanide is a common fragmentation pathway for pyrimidine-containing compounds. |
| 151 | [M - Br]⁺ | Loss of the bromine radical. |
| 124 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ fragment. |
Fragmentation Pathway
The fragmentation of this compound under EI conditions is expected to proceed through several key steps.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Proposed fragmentation of this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a positively charged molecular ion and fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Output: The data is presented as a mass spectrum, which is a plot of ion abundance versus m/z.
Conclusion
The spectral analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. The predicted spectral data, based on the known effects of its constituent functional groups and comparison with related compounds, offer a robust framework for the identification and confirmation of this important heterocyclic compound. The experimental protocols outlined in this guide provide a standardized approach to obtaining high-quality spectral data, which is essential for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development.
References
- 1. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N,N,6-triethylthieno[2,3-d]pyrimidin-4-amine | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 6-Bromothieno[2,3-d]pyrimidin-4-amine: A Methodological Approach
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the solubility and stability of 6-Bromothieno[2,3-d]pyrimidin-4-amine. Given the pivotal role of this thienopyrimidine derivative in medicinal chemistry, a thorough understanding of its physicochemical properties is paramount for its advancement as a potential therapeutic agent. This document will detail the underlying principles and provide actionable protocols for these critical assessments.
Introduction: The Significance of Solubility and Stability in Drug Development
This compound belongs to the thienopyrimidine class of heterocyclic compounds, which are known to exhibit a wide range of biological activities, including potential applications as kinase inhibitors for cancer therapy.[1][2] The journey of a promising compound from the laboratory to a viable drug candidate is fraught with challenges, with poor solubility and instability being major causes of attrition. Therefore, a comprehensive evaluation of these parameters at an early stage is not just a regulatory requirement but a critical step in de-risking a drug development program.
Solubility directly influences the bioavailability of an orally administered drug. A compound with poor aqueous solubility will likely exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable plasma concentrations and, consequently, reduced therapeutic efficacy.
Stability assessment is crucial for ensuring that the active pharmaceutical ingredient (API) maintains its identity, purity, and potency throughout its shelf life. Degradation of the API can lead to a loss of efficacy and the formation of potentially toxic byproducts. Forced degradation studies are an essential tool to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4][5]
This guide will provide a detailed roadmap for conducting these essential studies for this compound.
Physicochemical Properties of this compound
| Property | Value/Identifier | Source |
| Molecular Formula | C₆H₄BrN₃S | PubChem |
| Molecular Weight | 229.09 g/mol | PubChem |
| CAS Number | 1263279-43-1 | Benchchem[6] |
It is important to note that computed properties, such as predicted solubility and pKa, should be used as preliminary estimates and must be confirmed by experimental determination.
Experimental Determination of Solubility
The solubility of this compound should be determined in a range of pharmaceutically relevant solvents. The shake-flask method is a widely accepted and robust technique for this purpose.
Rationale for Solvent Selection
The choice of solvents should be guided by the intended application and the need to understand the compound's behavior in different environments. A recommended set of solvents includes:
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline) to assess solubility across the physiological pH range.
-
Organic Solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial in vitro screening. Ethanol and polyethylene glycol (PEG) are frequently used in formulation development.
Experimental Protocol for Shake-Flask Solubility Determination
This protocol outlines the steps for determining the equilibrium solubility of this compound.
Materials:
-
This compound
-
Selected solvents (aqueous buffers and organic solvents)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that solid material remains undissolved.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For samples with suspended solids, centrifugation is recommended to ensure complete separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Data Presentation
The solubility data should be presented in a clear and concise table.
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) |
| Simulated Gastric Fluid | 1.2 | 37 | [Hypothetical Data] |
| Acetate Buffer | 4.5 | 25 | [Hypothetical Data] |
| Simulated Intestinal Fluid | 6.8 | 37 | [Hypothetical Data] |
| Phosphate-Buffered Saline | 7.4 | 37 | [Hypothetical Data] |
| Water | ~7.0 | 25 | [Hypothetical Data] |
| Ethanol | N/A | 25 | [Hypothetical Data] |
| DMSO | N/A | 25 | [Hypothetical Data] |
Experimental Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Assessment and Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to identify potential degradation products.[4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.
Development of a Stability-Indicating Analytical Method
A crucial prerequisite for stability studies is the development and validation of a stability-indicating analytical method, typically a reverse-phase HPLC (RP-HPLC) method. This method must be able to separate the parent compound from all potential degradation products, ensuring that the assay is specific for the intact drug.
Forced Degradation Protocol
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound is kept at 105°C for 48 hours.
-
Photolytic Degradation: The compound in solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water). For hydrolytic studies, the acid or base is added to the solution.
-
Stress Application: Subject the samples to the stress conditions outlined above for the specified duration. A control sample (unstressed) should be analyzed in parallel.
-
Neutralization (for hydrolytic studies): After the stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze all stressed and control samples by the validated stability-indicating HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This confirms that the chromatographic peak of the parent compound is not co-eluting with any degradation products.
-
Mass Balance: Calculate the mass balance to account for the parent compound and all degradation products. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.
Data Presentation
The results of the forced degradation studies should be summarized in a table.
| Stress Condition | Reagent/Condition | Duration | % Degradation | Number of Degradants | Remarks |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24h | [Hypothetical Data] | [Hypothetical Data] | [e.g., Major degradant at RRT 0.8] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24h | [Hypothetical Data] | [Hypothetical Data] | [e.g., Significant degradation observed] |
| Oxidation | 3% H₂O₂, RT | 24h | [Hypothetical Data] | [Hypothetical Data] | [e.g., Stable to oxidation] |
| Thermal | 105°C (Solid) | 48h | [Hypothetical Data] | [Hypothetical Data] | [e.g., No significant degradation] |
| Photolytic | 1.2 million lux hours | - | [Hypothetical Data] | [Hypothetical Data] | [e.g., Minor degradation observed] |
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Conclusion
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not yet widely published, the application of these established protocols will generate the critical information required to support its development as a potential therapeutic agent. A thorough understanding of these fundamental physicochemical properties is indispensable for informed decision-making in formulation development, analytical method development, and overall drug candidate selection.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine|CAS 1263279-43-1 [benchchem.com]
Unlocking the Therapeutic Potential of 6-Bromothieno[2,3-d]pyrimidin-4-amine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in drug discovery, largely due to its structural resemblance to the purine nucleobase, adenine.[1][2] This mimicry allows it to function as an ATP-competitive inhibitor for a wide range of protein kinases, which are critical regulators of cellular signaling pathways.[2] Dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] The versatility of the thieno[2,3-d]pyrimidine scaffold has led to the development of inhibitors for various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[5][6][7] Beyond oncology, this scaffold has shown promise in inflammatory conditions and infectious diseases.[1]
This guide focuses on the therapeutic potential of a specific derivative, 6-Bromothieno[2,3-d]pyrimidin-4-amine . The presence of a bromine atom at the 6-position offers a valuable handle for synthetic modification, allowing for the exploration of chemical space and the optimization of biological activity through techniques like palladium-catalyzed cross-coupling reactions.[8] We will delve into the most promising therapeutic targets for this compound and its derivatives, supported by a mechanistic rationale and detailed experimental protocols for target validation.
Potential Therapeutic Targets: A Kinase-Centric Perspective
The existing body of research strongly suggests that the most probable therapeutic targets for this compound and its subsequent analogs are within the protein kinase superfamily. The 4-amino group is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for ATP-competitive inhibitors.[2]
Epidermal Growth Factor Receptor (EGFR): A Primary Target in Oncology
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[6] Its overexpression or mutation is a frequent driver in various epithelial cancers, including non-small cell lung cancer and glioblastoma.[4][6] Several studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as potent EGFR inhibitors, effective against both wild-type and clinically relevant mutant forms like T790M.[6][7][9]
Mechanistic Rationale: The thieno[2,3-d]pyrimidine scaffold can be decorated with substituents that enhance binding affinity and selectivity for the ATP-binding pocket of EGFR. The 6-bromo position on this compound serves as a key site for introducing moieties that can interact with specific residues within the kinase domain, potentially leading to highly potent and selective inhibitors.[8]
Experimental Workflow for EGFR Inhibition
Caption: Workflow for evaluating EGFR inhibition.
Detailed Protocol: In Vitro EGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagent Preparation: Prepare a serial dilution of the test compound (derivatives of this compound) in kinase buffer. Prepare a solution of EGFR kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), and europium-labeled anti-tag antibody.
-
Assay Plate Setup: Add the kinase, tracer, and test compound to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Data Analysis: Calculate the ratio of the emission signal from the tracer (665 nm) to that of the europium (615 nm). Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Key Player in Angiogenesis
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. Thieno[2,3-d]pyrimidine derivatives have been successfully designed and synthesized as potent VEGFR-2 inhibitors.[5]
Mechanistic Rationale: The thieno[2,3-d]pyrimidine core can effectively occupy the ATP-binding site of VEGFR-2. Modifications at the 6-position of this compound can be explored to enhance interactions with the hydrophobic regions of the kinase domain, thereby improving potency and selectivity.
Signaling Pathway of VEGFR-2
Caption: Simplified VEGFR-2 signaling pathway.
Phosphoinositide 3-kinase (PI3K): A Central Node in Cell Growth and Survival
The PI3K signaling pathway is frequently activated in cancer and plays a critical role in cell growth, proliferation, and survival.[10] The thieno[2,3-d]pyrimidine scaffold has been utilized to develop potent PI3K inhibitors.[6][10]
Mechanistic Rationale: The design of PI3K inhibitors based on the thieno[2,3-d]pyrimidine core has demonstrated that specific substitution patterns are crucial for isoform selectivity. The 6-bromo position on the starting molecule provides a strategic point for introducing chemical diversity to target specific PI3K isoforms.
| Compound Class | Target Kinase | Key Structural Features for Activity | Reference |
| 2-aryl-4-morpholinothieno[2,3-d]pyrimidines | PI3Kβ and PI3Kγ | A hydroxyl group at the 3-position of the 2-phenyl ring. | [6] |
| Thieno[2,3-d]pyrimidines | EGFR (WT and T790M) | Substitutions at both the 2-phenyl and 4-anilino positions are critical. | [6] |
| Thieno[2,3-d]pyrimidines | VEGFR-2 | Structural characteristics similar to known VEGFR-2 inhibitors. | [5] |
Other Potential Kinase Targets
The versatility of the thieno[2,3-d]pyrimidine scaffold suggests a broader range of potential kinase targets:
-
Fms-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia.[3][11]
-
Atypical Protein Kinase C (aPKC): Implicated in vascular permeability and inflammation.[12][13]
Beyond Kinases: Exploring Other Therapeutic Avenues
While kinases are the most prominent targets, the thieno[2,3-d]pyrimidine scaffold has shown activity against other classes of proteins.
-
Topoisomerase II: These enzymes are essential for managing DNA topology and are validated targets for cancer therapy.[14]
-
Gonadotropin-releasing hormone (GnRH) receptor: Antagonists of this receptor are used in the treatment of hormone-dependent diseases.[15]
-
Phosphodiesterase 4B (PDE4B): Inhibition of PDE4B has therapeutic potential in inflammatory diseases.[16]
Conclusion: A Scaffold with Broad Therapeutic Promise
This compound represents a valuable starting point for the development of novel therapeutics. Its core structure is a proven pharmacophore for kinase inhibition, and the 6-bromo substituent provides a versatile anchor for synthetic elaboration to achieve high potency and selectivity against a range of therapeutically relevant targets. The primary focus for this scaffold should remain on the development of inhibitors for oncogenic kinases such as EGFR, VEGFR-2, and PI3K. However, the potential for this scaffold to target other protein families should not be overlooked. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore and unlock the full therapeutic potential of this compound and its derivatives.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidin-4-amine | High-Purity RUO [benchchem.com]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as potent GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
molecular weight and formula of 6-Bromothieno[2,3-d]pyrimidin-4-amine
An In-Depth Technical Guide to 6-Bromothieno[2,3-d]pyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the thieno[2,3-d]pyrimidine scaffold, a known bioisostere of purines, it serves as a crucial building block in the synthesis of targeted therapeutics.[1] Its structure is particularly relevant for the development of kinase inhibitors, which are at the forefront of modern cancer therapy.[2] The presence of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.[3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in the development of potent and selective enzyme inhibitors.
Physicochemical Properties and Structural Elucidation
The fundamental characteristics of this compound are summarized below. The molecular formula is C₆H₄BrN₃S, and the corresponding molecular weight is approximately 230.09 g/mol .
| Property | Value |
| Chemical Formula | C₆H₄BrN₃S |
| Molecular Weight | 230.09 g/mol |
| IUPAC Name | 6-bromo-thieno[2,3-d]pyrimidin-4-amine |
| Core Structure | Thieno[2,3-d]pyrimidine |
| Key Functional Groups | Amine (-NH₂), Bromo (-Br) |
Structural confirmation of synthesized this compound and its derivatives is typically achieved through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[4]
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is considered a "privileged scaffold" in drug discovery. This is due to its structural similarity to endogenous purine nucleobases, such as adenine and guanine. This mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with the ATP-binding sites of various enzymes, particularly kinases.[5]
Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] By designing molecules that can selectively bind to and inhibit specific kinases, it is possible to halt the progression of these diseases. The thieno[2,3-d]pyrimidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR)[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR)[2]
-
Other receptor tyrosine kinases crucial for tumor growth and angiogenesis.[4]
Synthesis of this compound Derivatives
A versatile and novel method for the synthesis of N-aryl substituted 6-Bromothieno[2,3-d]pyrimidin-4-amines has been reported, which provides high overall yields.[4] The general synthetic strategy begins with readily available starting materials and proceeds through several key chemical transformations.
The process initiates with a Gewald reaction , a multicomponent reaction that efficiently forms a polysubstituted thiophene ring. This is followed by bromination of the aromatic thiophene ring, condensation , and cyclization to form the pyrimidine ring. A final Dimroth rearrangement step yields the desired thieno[2,3-d]pyrimidin-4-amine core.[4]
Key Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for anti-cancer therapy.
EGFR and ErbB-2 Inhibitors
The thienopyrimidine scaffold has been successfully used to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and its family member, ErbB-2.[4] Certain mutations in EGFR, such as L858R/T790M, can lead to resistance to first-generation cancer drugs. Novel thieno[2,3-d]pyrimidine derivatives are being designed to overcome this resistance.[6] The 6-bromo substituent can be further functionalized to explore the solvent-front region of the ATP binding pocket, potentially increasing potency and selectivity.
VEGFR-2 Inhibitors
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[2] Thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anti-cancer activity against various human cancer cell lines.[2]
Platform for Chemical Library Synthesis
The bromine atom at the 6-position is a key feature for synthetic chemists. It serves as a versatile synthetic handle for introducing a wide variety of chemical groups through palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions.[3] This allows for the rapid generation of a library of analogues, which can be screened to identify compounds with improved potency, selectivity, and pharmacokinetic properties. A study on the Heck coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with various acrylates has shown that this is an attractive method for identifying new lead structures for EGFR inhibition.[3]
Experimental Protocols
Below is a representative protocol for a Heck cross-coupling reaction using a 6-bromothieno[2,3-d]pyrimidine derivative as the starting material, based on methodologies described in the literature.[3]
Objective: To synthesize a 6-alkenyl-thieno[2,3-d]pyrimidine derivative via a palladium-catalyzed Heck reaction.
Materials:
-
(R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (1 equivalent)
-
An acrylate, e.g., methyl acrylate (1.5 equivalents)
-
Palladium catalyst, e.g., Pd(OAc)₂ with a suitable phosphine ligand (e.g., P(o-tolyl)₃) (0.05 equivalents)
-
Base, e.g., N,N-dicyclohexylmethylamine (2 equivalents)
-
Tetrabutylammonium chloride (TBAC) (0.1 equivalents)
-
Solvent, e.g., Dimethylacetamide (DMAc)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, the palladium catalyst, the phosphine ligand, and TBAC.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous DMAc, followed by the base and the acrylate, via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMAc and inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure 6-alkenyl-thieno[2,3-d]pyrimidine derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and MS. Note that the products of these reactions may undergo trans-cis isomerization upon exposure to light.[3]
Conclusion and Future Outlook
This compound is a high-value scaffold and intermediate for the synthesis of biologically active molecules. Its structural resemblance to purines makes it an ideal starting point for the design of enzyme inhibitors, particularly for kinases involved in cancer progression. The synthetic tractability of the 6-bromo position allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies. Future research will likely focus on developing more efficient and stereoselective synthetic routes and exploring the utility of this scaffold against other therapeutic targets, such as those involved in inflammatory and infectious diseases.[7][8]
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Buy 6-Ethylthieno[2,3-d]pyrimidin-4-amine | 879873-49-1 [smolecule.com]
- 6. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine derivatives
Application Notes & Protocols
Topic: Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine Derivatives For: Researchers, scientists, and drug development professionals.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, largely due to its structural resemblance to purine nucleobases like adenine.[1] This bioisosteric relationship allows its derivatives to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, thieno[2,3-d]pyrimidines have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2]
Derivatives functionalized at the 4-amino position are of particular interest as they have led to the discovery of potent kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4] The introduction of a bromine atom at the C6 position of the thiophene ring serves as a crucial synthetic handle. It not only modulates the electronic properties of the molecule, potentially enhancing binding affinity, but also provides a reactive site for further diversification through cross-coupling reactions, enabling the exploration of a wider chemical space.
This guide provides a detailed examination of a robust and efficient synthetic pathway for preparing 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives, focusing on the underlying chemical principles and offering detailed, field-tested protocols.
Overall Synthetic Strategy
The synthesis of the target compounds can be achieved through several routes. A highly effective and convergent strategy begins with the construction of a brominated thiophene precursor, followed by the sequential formation of the pyrimidine ring. This approach culminates in a Dimroth rearrangement to yield the thermodynamically stable 4-amino product.[5]
The key transformations in this pathway are:
-
Gewald Reaction: Construction of the core 2-aminothiophene ring system.
-
Bromination: Regioselective bromination of the electron-rich thiophene ring.
-
Pyrimidine Ring Formation: Cyclization to form the fused heterocyclic system.
-
Dimroth Rearrangement: Isomerization to the final N-substituted 4-aminothieno[2,3-d]pyrimidine.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Application of 6-Bromothieno[2,3-d]pyrimidin-4-amine in Modern Medicinal Chemistry
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases.[1][2] This inherent biological relevance has established the thieno[2,3-d]pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a multitude of potent and selective inhibitors for various therapeutic targets.[3][4] The strategic introduction of a bromine atom at the 6-position, yielding 6-Bromothieno[2,3-d]pyrimidin-4-amine, provides a versatile chemical handle for further molecular elaboration, making it an invaluable starting material for the synthesis of diverse compound libraries in the pursuit of novel therapeutics. This guide provides a detailed exploration of the application of this key intermediate, complete with synthetic protocols and an analysis of the structure-activity relationships of its derivatives.
Core Applications in Kinase Inhibitor Development
The primary application of this compound lies in the development of kinase inhibitors for oncology and other therapeutic areas. The 4-amino group is crucial for forming hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition. The 6-bromo position serves as a versatile anchor point for introducing various substituents via cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Targeting Angiogenesis: VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Several potent VEGFR-2 inhibitors based on the thieno[2,3-d]pyrimidine scaffold have been developed, demonstrating the utility of this chemical class in targeting cancer-driven angiogenesis.[5]
The following table summarizes the structure-activity relationship for a series of thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors. The data highlights the importance of the substituent at the 6-position for achieving high potency.
| Compound ID | R Group (at 6-position) | VEGFR-2 IC₅₀ (nM)[6] |
| 1a | -H | >1000 |
| 1b | 4-methoxyphenyl | 8.5 |
| 1c | 3,4-dimethoxyphenyl | 5.0 |
| 1d | 4-fluorophenyl | 12.3 |
| 1e | 3-pyridyl | 3.9 |
Table 1: Structure-Activity Relationship of 6-substituted thieno[2,3-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors.
The data clearly indicates that the introduction of an aryl or heteroaryl group at the 6-position via Suzuki coupling of the 6-bromo precursor dramatically enhances VEGFR-2 inhibitory activity.
Targeting Proliferation and Survival: EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology, with its aberrant signaling implicated in the proliferation and survival of various cancer cells.[7][8] The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against clinically relevant resistance mutations.[7][9]
The following table illustrates the impact of substitutions at both the 4- and 6-positions on EGFR inhibitory activity.
| Compound ID | R¹ Group (at 4-position) | R² Group (at 6-position) | EGFR IC₅₀ (nM)[10][11] |
| 2a | -NH₂ | -Br | >1000 |
| 2b | 3-ethynylaniline | -Br | 150 |
| 2c | 3-ethynylaniline | 4-methoxyphenyl | 15.2 |
| 2d | 3-chloro-4-fluoroaniline | 4-methoxyphenyl | 9.8 |
Table 2: Structure-Activity Relationship of 4- and 6-substituted thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors.
These findings underscore the synergistic effect of optimizing substituents at both the 4- and 6-positions to achieve potent EGFR inhibition. The 4-anilino moiety provides additional interactions within the ATP-binding pocket, while the 6-aryl group can occupy a hydrophobic pocket, enhancing overall binding affinity.
Synthetic Protocols: Harnessing the Versatility of this compound
The true power of this compound as a building block is realized through its versatile reactivity in palladium-catalyzed cross-coupling reactions. The following protocols provide detailed, step-by-step methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation at the 6-Position
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid to introduce a new carbon-carbon bond at the 6-position.[12][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 230 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask under the inert atmosphere.
-
Add a 4:1 mixture of 1,4-dioxane and water (10 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
dot graph "Suzuki-Miyaura Coupling Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the 6-Position
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aniline derivative to forge a new carbon-nitrogen bond.[4][14]
Materials:
-
This compound (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 230 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and Xantphos (0.04 mmol, 23 mg).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (10 mL) and the aniline derivative (1.2 mmol).
-
Finally, add sodium tert-butoxide (1.4 mmol, 135 mg) under a positive pressure of inert gas.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
dot graph "Buchwald-Hartwig Amination Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for Buchwald-Hartwig Amination.
Mechanism of Action: Visualizing Kinase Inhibition
The thieno[2,3-d]pyrimidine scaffold serves as an excellent ATP-competitive inhibitor by occupying the adenine-binding pocket of the kinase active site. The 4-amino group typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the hinge region residues.
dot graph "Kinase Inhibition Mechanism" { layout=dot; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=none, color="#5F6368"];
} Caption: Binding Mode of Thieno[2,3-d]pyrimidine Inhibitors.
As depicted in the diagram, the strategic placement of substituents at the 6-position allows for additional interactions with the ribose-binding pocket or other nearby hydrophobic regions, thereby enhancing both the potency and selectivity of the inhibitor. For instance, in the context of VEGFR-2, the 6-aryl substituent can form favorable interactions with residues in the solvent-accessible region.[6] Similarly, for EGFR, appropriate 4-anilino and 6-aryl groups can occupy distinct pockets within the active site, leading to potent dual inhibition.[11]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use, particularly in palladium-catalyzed cross-coupling reactions, enables the efficient synthesis of diverse libraries of kinase inhibitors. The protocols and structure-activity relationship insights provided in this guide serve as a robust foundation for researchers and drug development professionals to design and synthesize novel thieno[2,3-d]pyrimidine-based therapeutics with improved potency, selectivity, and pharmacological profiles. The continued exploration of this privileged scaffold promises to yield new and effective treatments for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-breast cancer potential of thieno-pyrimidine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation supported by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 6-Bromothieno[2,3-d]pyrimidin-4-amine as a Cornerstone for Kinase Inhibitor Synthesis
I. Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Kinase Inhibitor Design
The thieno[2,3-d]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, particularly in the domain of protein kinase inhibitors.[1] Its structural resemblance to the native purine nucleobases allows it to function as an effective ATP-competitive hinge-binder, a foundational characteristic for many kinase inhibitors.[2][3] This fused heterocyclic system provides a rigid and planar framework that can be strategically decorated with various substituents to achieve high potency and selectivity against a specific kinase target.
Within this class of compounds, 6-Bromothieno[2,3-d]pyrimidin-4-amine emerges as a uniquely valuable and versatile starting material. The bromine atom at the C6 position serves as a powerful and strategically placed synthetic handle. It is not merely a substituent but a gateway, enabling chemists to introduce a diverse array of chemical moieties through robust and well-established palladium-catalyzed cross-coupling reactions. This capability is paramount for conducting extensive Structure-Activity Relationship (SAR) studies, optimizing pharmacokinetic properties, and ultimately discovering novel therapeutic agents targeting kinases implicated in diseases like cancer and inflammatory disorders.[4][5]
This guide provides an in-depth exploration of the synthetic utility of this compound, detailing the core chemical transformations it enables and providing field-proven protocols for its application in the synthesis of potent kinase inhibitors.
II. The Synthetic Versatility of the C6-Bromo Position
The electron-deficient nature of the thieno[2,3-d]pyrimidine ring system and the inherent reactivity of the C-Br bond make the C6 position an ideal site for modification. The two most powerful and widely employed transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the C6 position of the thienopyrimidine core and a variety of aryl or heteroaryl groups.[6] This reaction is critical for exploring the hydrophobic pocket of the ATP-binding site of kinases.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used.[7]
-
Base: A base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid to form a more nucleophilic boronate complex, which facilitates the crucial transmetalation step.[7]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the starting materials and catalyst.
B. Buchwald-Hartwig Amination: Crafting C(sp²)–N Bonds
The Buchwald-Hartwig amination allows for the direct coupling of an amine with the C6-bromo position, forming a C-N bond.[8] This is particularly useful for introducing functionalities that can form additional hydrogen bonds or engage in other specific interactions within the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst & Ligand: This reaction requires a palladium source and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP). The ligand's role is critical: it stabilizes the Pd(0) center, promotes the oxidative addition to the C-Br bond, and facilitates the final reductive elimination step that forms the C-N bond.[9]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically required to deprotonate the amine, making it a more effective nucleophile for coupling.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C(sp²) - C(sp²) | C(sp²) - N |
| Coupling Partner | Boronic Acid / Ester | Primary / Secondary Amine |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Typical Ligand | PPh₃, dppf | XPhos, SPhos, BINAP |
| Typical Base | K₂CO₃, Na₂CO₃ (Aqueous) | NaOtBu, Cs₂CO₃ (Anhydrous) |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Toluene, Dioxane (Anhydrous) |
III. Application Case Study: Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Mutations in EGFR are key drivers in several cancers, making it a prime therapeutic target.[10] The thieno[2,3-d]pyrimidine scaffold has been successfully employed to develop potent EGFR inhibitors, including those active against the T790M resistance mutation.[11][12] The C6 position is often functionalized to interact with solvent-exposed regions or to tailor the molecule's overall properties.
Protocol 1: Synthesis of a 6-Aryl-Thieno[2,3-d]pyrimidin-4-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a 6-aryl substituted derivative, a common core structure for EGFR inhibitors.
1. Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq.)
-
1,4-Dioxane
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, argon/nitrogen line
2. Procedure:
-
Setup: To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The solution should be stirred to ensure a good suspension.
-
Degassing: Bubble argon through the stirred suspension for 15-20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive flow of argon, add the Pd(PPh₃)₄ catalyst. The mixture will typically turn a darker color.
-
Reaction: Attach a condenser and heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to yield the pure 6-aryl-thieno[2,3-d]pyrimidin-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
IV. Application Case Study: Synthesis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
VEGFR-2 is a critical receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, a hallmark of cancer.[13] Inhibiting VEGFR-2 is a validated anti-cancer strategy. The thieno[2,3-d]pyrimidine scaffold is a potent platform for developing VEGFR-2 inhibitors.[13] In many such inhibitors, a nitrogen-linked side chain is installed at the C6 position to interact with the hydrophilic solvent-front region of the kinase.
Protocol 2: Synthesis of a 6-(Alkylamino)-Thieno[2,3-d]pyrimidin-4-amine via Buchwald-Hartwig Amination
This protocol outlines a general method for coupling a primary amine to the C6 position.
1. Reagents & Materials:
-
This compound (1.0 eq.)
-
Primary Amine (e.g., cyclopropylamine) (1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 eq.)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel, magnetic stirrer, argon/nitrogen line
2. Procedure:
-
Setup: In an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Note: NaOtBu is highly hygroscopic and should be handled in a glovebox or quickly in a dry environment.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Reagent Addition: Add the this compound, followed by anhydrous toluene and the primary amine via syringe.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the desired 6-(alkylamino)-thieno[2,3-d]pyrimidin-4-amine.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
V. Conclusion and Future Outlook
This compound is a high-value, versatile intermediate for the synthesis of kinase inhibitors. Its utility is primarily derived from the C6-bromo position, which provides a reliable anchor point for diversification through robust palladium-catalyzed cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] The protocols and principles outlined in this guide demonstrate the power of this building block to generate extensive libraries of compounds for SAR studies, leading to the identification of potent and selective inhibitors against critical oncology targets such as EGFR and VEGFR-2. As the quest for novel kinase inhibitors continues, the strategic application of this compound will undoubtedly remain a cornerstone of drug discovery efforts in this field.
VI. References
-
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. --INVALID-LINK--
-
BenchChem. (2025). Comparative Analysis of Thieno[2,3-d]pyrimidine Inhibitors: A Guide to Structure-Activity Relationships. BenchChem. 11
-
El-Damasy, A. K., et al. (2020). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 25(23), 5762. --INVALID-LINK--
-
Gaber, M., et al. (2020). Thieno[2,3-d]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition. Journal of the Chinese Chemical Society. 2
-
Ghattas, A. B., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 111, 114-129. 1
-
Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13), 1145-1163. --INVALID-LINK--
-
Bysting, F., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 7(30), 18457-18465. --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. --INVALID-LINK--
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
BenchChem. (n.d.). 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine. --INVALID-LINK--
-
Bysting, F., et al. (2017). Investigation of Heck coupling on 6-bromo[2,3-d] thienopyrimidines for construction of new EGFR. inhibitor lead structures. RSC Advances. --INVALID-LINK--
-
BenchChem. (n.d.). Thieno[2,3-d]pyrimidin-4-amine. --INVALID-LINK--
-
Xu, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197591. --INVALID-LINK--
-
Szczepankiewicz, D., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(23), 7168. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieno[2,3-d]pyrimidin-4-amine | High-Purity RUO [benchchem.com]
- 4. 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine|CAS 1263279-43-1 [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Arylation of 6-Bromothieno[2,3-d]pyrimidin-4-amine: A Detailed Guide to Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for cancer therapy.[1][2][3][4] The strategic introduction of aryl substituents at the N4-position of this heterocyclic system through N-arylation reactions is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties. This guide provides a comprehensive overview and detailed protocols for the N-arylation of 6-Bromothieno[2,3-d]pyrimidin-4-amine, a key intermediate in the synthesis of diverse compound libraries.
This document delves into the two most prevalent and effective methods for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The rationale behind the choice of catalysts, ligands, bases, and reaction conditions will be discussed, providing a robust framework for experimental design and execution.
Comparative Overview of N-Arylation Methodologies
The choice between a Palladium or Copper-catalyzed approach often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | Ullmann Condensation (Copper-Catalyzed) |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper salts (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., Xantphos, BINAP, XPhos)[5][6][7] | Often ligand-free or with simple ligands (e.g., proline, diamines)[8] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[5][9] | Often requires a base (e.g., K₂CO₃, Cs₂CO₃) |
| Reaction Temp. | Generally milder conditions (room temp. to ~120 °C)[7] | Often requires higher temperatures (>100 °C)[8] |
| Substrate Scope | Broad, high functional group tolerance[10] | Can be sensitive to certain functional groups |
| Advantages | High yields, broad applicability, well-understood mechanism[10] | Cost-effective catalyst, useful for specific substrates[11] |
| Disadvantages | Cost of palladium and ligands, potential for catalyst poisoning | Harsher conditions, sometimes lower yields, mechanism can be complex[8][11] |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[10] The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10] The choice of ligand is crucial for the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[6][7]
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
The Emerging Role of 6-Bromothieno[2,3-d]pyrimidin-4-amine in Oncology Research: A Detailed Guide for Scientists
The relentless pursuit of novel therapeutic agents in oncology has led researchers to explore diverse chemical scaffolds with the potential to selectively target cancer cells. Among these, the thieno[2,3-d]pyrimidine core has garnered significant attention as a privileged structure in medicinal chemistry. This guide provides an in-depth exploration of a key derivative, 6-Bromothieno[2,3-d]pyrimidin-4-amine, for researchers, scientists, and drug development professionals. We will delve into its synthesis, mechanism of action as a putative kinase inhibitor, and provide detailed protocols for its application in cancer research, fostering a deeper understanding of its potential in the development of next-generation cancer therapeutics.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold in Cancer Therapy
The thieno[2,3-d]pyrimidine scaffold is a heterocyclic aromatic compound that is structurally analogous to purine, a fundamental component of nucleic acids. This structural mimicry allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in cancer.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4]
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is paramount for its application in biological systems. Below is a summary of the key properties of this compound and a closely related derivative.
| Property | Value (for (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine) | Reference |
| Molecular Formula | C₁₄H₁₂BrN₃S | [5] |
| Molar Mass | 334.24 g/mol | [5] |
Note: Specific data for the parent compound, this compound, is limited in publicly available literature. The data for the derivative provides a close approximation.
Synthesis of this compound
A novel and efficient synthetic route for 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amines has been reported, which can be adapted for the synthesis of the parent compound.[6] The synthesis involves a multi-step process starting from readily available reagents.
Proposed Synthetic Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols: A Modular Approach to the Laboratory Synthesis of Novel Thienopyrimidine Analogs for Drug Discovery
Abstract: The thienopyrimidine scaffold is a cornerstone in medicinal chemistry, primarily due to its structural resemblance to endogenous purines, which allows for potent and selective interactions with a wide array of biological targets.[1][2][3] This has led to the development of numerous therapeutic agents in areas such as oncology and infectious diseases.[4][5][6] This guide provides a detailed exposition of a robust and modular synthetic strategy for the generation of novel thienopyrimidine libraries, intended for researchers, medicinal chemists, and drug development professionals. We will focus on the most versatile and widely adopted synthetic route: the initial construction of a substituted 2-aminothiophene core via the Gewald reaction, followed by the annulation of the pyrimidine ring.[7][8][9] The protocols herein are designed to be both descriptive and explanatory, elucidating the causality behind key experimental choices to ensure reproducibility and facilitate rational analog design.
Introduction: The Thienopyrimidine Scaffold in Medicinal Chemistry
Thienopyrimidines are bicyclic heterocyclic compounds formed by the fusion of a thiophene and a pyrimidine ring.[4] Their significance in drug discovery is largely attributed to their role as bioisosteres of purine bases like adenine and guanine.[1][3][5] This structural mimicry enables them to effectively compete for binding sites on enzymes and receptors that recognize nucleotides, making them privileged scaffolds for targeting kinases, polymerases, and other ATP-binding proteins.[2][10]
The therapeutic potential of this scaffold is validated by several clinically successful drugs and late-stage clinical candidates targeting a range of diseases.[3][4]
| Drug/Candidate Name | Therapeutic Target | Indication | Reference |
| Relugolix | Gonadotropin-releasing hormone (GnRH) receptor | Prostate cancer, Uterine fibroids | [4][5] |
| Pictilisib (GDC-0941) | PI3Kα/δ inhibitor | Oncology (Clinical Trials) | [4] |
| Tepotinib | MET inhibitor | Non-small cell lung cancer (NSCLC) | [4] |
| Olmutinib | EGFR inhibitor | Non-small cell lung cancer (NSCLC) | [2][4] |
The versatility of the thienopyrimidine core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of physiochemical properties and structure-activity relationships (SAR).[1][11] The primary synthetic strategies can be broadly categorized into two approaches: (i) annulation of the pyrimidine ring onto a pre-functionalized thiophene scaffold, or (ii) construction of the thiophene ring onto an existing pyrimidine core.[2][4][5] This guide will focus on the former, which offers a more convergent and flexible approach for generating diverse analog libraries.
Overall Synthetic Workflow
The strategy detailed below follows a logical and modular three-stage process. This approach allows for the generation of a key intermediate that can then be diversified in the final stage, which is highly efficient for library synthesis in a drug discovery context.
Caption: High-level overview of the modular synthetic workflow.
Stage 1 Protocol: Synthesis of 2-Aminothiophene Intermediate via Gewald Reaction
The Gewald reaction is a powerful multi-component condensation that provides efficient, one-pot access to highly functionalized 2-aminothiophenes, which are the foundational building blocks for our target scaffold.[7][9]
Causality & Expertise: This reaction proceeds through an initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile, followed by the addition of sulfur to form a thioamide intermediate, which then undergoes an intramolecular cyclization and tautomerization to yield the stable 2-aminothiophene product.[7] The choice of a basic catalyst (e.g., morpholine, piperidine) is critical as it facilitates both the initial condensation and the subsequent cyclization steps.[8]
Caption: Mechanism of the Gewald three-component reaction.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Materials:
-
Cyclohexanone (1.0 equiv)
-
Ethyl cyanoacetate (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.2 equiv)
-
Ethanol (approx. 3 mL per mmol of cyclohexanone)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol, cyclohexanone, ethyl cyanoacetate, and sulfur.
-
Stir the mixture to form a suspension. Add morpholine dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 50-60°C and maintain for 2-4 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol to yield the desired 2-aminothiophene as a crystalline solid.
-
| Parameter | Typical Value | Notes |
| Reaction Time | 2-4 hours | Monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) |
| Yield | 70-85% | Highly dependent on purity of starting materials |
| Appearance | Off-white to pale yellow solid | |
| Characterization | ¹H NMR, ¹³C NMR, LRMS | Confirm structure and purity |
Stage 2 Protocol: Annulation of the Pyrimidine Ring
With the 2-aminothiophene intermediate in hand, the next step is the cyclization to form the thienopyrimidine core. The choice of reagent for this step dictates the substitution pattern on the pyrimidine ring.
Protocol 2A: Synthesis of 5,6,7,8-Tetrahydrobenzo[2][5]thieno[2,3-d]pyrimidin-4(3H)-one
-
Causality & Expertise: Formamide serves as a source of both the carbon and nitrogen atoms required to build the pyrimidine ring. The reaction proceeds via an initial formation of a formamidine intermediate, which then undergoes intramolecular cyclization at high temperature.[8][12] This is a robust and cost-effective method for producing 4-oxo thienopyrimidines.
-
Procedure:
-
Place the 2-aminothiophene intermediate (from Protocol 1, 1.0 equiv) in a round-bottom flask.
-
Add an excess of formamide (approx. 10-15 equiv).
-
Heat the mixture to 180-190°C under a nitrogen atmosphere for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid.
-
Collect the product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the target compound.
-
Stage 3 Protocol: Core Functionalization and Diversification
The 4-oxo moiety is a versatile handle for further functionalization. A common and highly effective strategy is to convert the ketone to a chloride, which can then act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.[13]
Caption: Diversification workflow from the 4-oxo-thienopyrimidine core.
Protocol 3A: Chlorination of the Thienopyrimidine Core
-
Procedure:
-
To the thienopyrimidin-4-one (from Protocol 2A, 1.0 equiv), add phosphorus oxychloride (POCl₃, 5-10 equiv) in a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110°C) for 3-5 hours.
-
Cool the reaction to room temperature and carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro intermediate.
-
Protocol 3B: Nucleophilic Aromatic Substitution with Amines
-
Procedure:
-
Dissolve the 4-chloro-thienopyrimidine intermediate (from Protocol 3A, 1.0 equiv) in a suitable solvent such as isopropanol or dioxane.
-
Add the desired primary or secondary amine (1.2-2.0 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).
-
Heat the reaction to 80-100°C and monitor by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue using column chromatography on silica gel to isolate the desired 4-amino-thienopyrimidine analog.[14]
-
Conclusion and Future Directions
The synthetic protocols outlined in this application note provide a reliable and modular framework for the creation of diverse thienopyrimidine libraries. By leveraging the Gewald multi-component reaction followed by a robust cyclization and functionalization sequence, researchers can rapidly access novel analogs for biological screening. The true power of this workflow lies in its flexibility; a wide variety of ketones, active methylene nitriles, and nucleophiles can be employed at different stages to systematically explore the chemical space around the thienopyrimidine scaffold, accelerating the hit-to-lead optimization process in modern drug discovery.[10][15]
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antitumor Activity of Novel Thienopyrimidine Derivatives Containing Thiosemicarbazide Moiety [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for Heck Coupling on 6-bromo[2,3-d]thienopyrimidines
Introduction: Strategic Functionalization of a Privileged Scaffold
The thieno[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and drug development. Its structural resemblance to purine has made it a cornerstone for designing molecules that interact with a wide array of biological targets, notably kinase inhibitors.[1][2] The functionalization of this heterocyclic system is paramount for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the various positions on the scaffold, the C6-position offers a key vector for introducing diversity.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful and versatile tool for forging carbon-carbon bonds.[3] Its application to 6-bromo[2,3-d]thienopyrimidines provides a direct and efficient route to introduce alkenyl appendages, which can serve as versatile intermediates for further chemical transformations or as final structural elements in biologically active molecules.[1][4]
However, the Heck reaction is notoriously sensitive to a multitude of parameters, including the choice of catalyst, ligand, base, solvent, and additives.[2] The electronic properties of the thieno[2,3-d]pyrimidine system and the specific nature of the substituents can significantly influence reactivity. This guide provides a detailed examination of the critical parameters and offers robust protocols for successfully implementing the Heck coupling on 6-bromo[2,3-d]thienopyrimidine substrates, with a focus on the insights gleaned from the systematic investigation by Bysting et al. on the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors.[1][5]
The Catalytic Cycle: A Mechanistic Overview
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][6] Understanding this mechanism is crucial for rationalizing the role of each reaction component and for troubleshooting suboptimal results.
Figure 1. The Mizoroki-Heck Catalytic Cycle.
The cycle initiates with the oxidative addition of the 6-bromo[2,3-d]thienopyrimidine to a coordinatively unsaturated Pd(0) species, forming a Pd(II) complex.[7] This is often the rate-limiting step, particularly for less reactive aryl bromides. Subsequently, the alkene coordinates to the palladium center, followed by a migratory insertion of the alkene into the Aryl-Pd bond.[6] The final steps involve β-hydride elimination to form the alkenylated product and a hydridopalladium(II) species, which then undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and complete the cycle.[8]
Critical Parameters for Success
The successful execution of a Heck coupling on the 6-bromo[2,3-d]thienopyrimidine scaffold is highly dependent on the careful selection and optimization of several key parameters.[1][2]
Catalyst and Ligand Selection
The choice of the palladium source and its associated ligand is the most critical factor determining the reaction's efficiency. The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich, sterically demanding heterocyclic substrates like thienopyrimidines, bulky, electron-rich phosphine ligands are often superior.
A systematic study on the coupling of (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine with methyl acrylate revealed dramatic differences in catalyst performance.[5]
| Catalyst (2 mol%) | Conversion after 4h (%) | Key Observation |
| Pd(t-Bu₃P)₂ | ~95% | Most effective system, rapid conversion. |
| PdCl₂(dtbpf) | ~60% | Lower initial rate but reaches high conversion over time. |
| Pd/C (10%) | ~25% | Slow onset, but achieves moderate conversion eventually. |
| PdCl₂(dppf) | ~80% (but ceased) | Reaction stalls, possibly due to catalyst degradation. |
| Pd(PPh₃)₄ | <5% | Ineffective under these conditions. |
Data synthesized from Bysting, F. et al. (2017).[5]
Expert Insight: The superior performance of Bis(tri-tert-butylphosphine)palladium(0) (Pd(t-Bu₃P)₂) is attributed to the bulky and electron-donating nature of the tri-tert-butylphosphine ligand.[9] This ligand promotes the rate-limiting oxidative addition step and stabilizes the catalytically active Pd(0) species, preventing the formation of inactive palladium black.[1] For this specific substrate class, Pd(t-Bu₃P)₂ is the recommended starting point for optimization.
The Role of the Base
The base is essential for neutralizing the hydrogen halide (HBr) produced during the reductive elimination step, thereby regenerating the Pd(0) catalyst.[10] Both organic and inorganic bases can be employed.
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) or N,N-dicyclohexylmethylamine (Cy₂NMe) are commonly used.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also effective, particularly in polar aprotic solvents.[11]
In the model reaction with (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, a combination of N,N-dicyclohexylmethylamine and the additive TBAC (see below) initially provided good results.[5] However, subsequent optimization showed that replacing this combination with triethylamine still yielded full conversion, simplifying the reaction mixture.[1]
Solvent Choice
The choice of solvent can significantly impact reaction rates and yields by influencing the solubility of reagents and the stability of catalytic intermediates.[10] High-boiling polar aprotic solvents are generally preferred for Heck reactions to ensure all components remain in solution at the required temperatures.
Recommended Solvents:
-
N,N-Dimethylacetamide (DMAc): Demonstrated to be highly effective for the thienopyrimidine system.[1]
-
N,N-Dimethylformamide (DMF): A common and effective solvent for Heck couplings.[12]
-
Dioxane: Another suitable option, particularly with certain catalyst systems.[9]
The Additive Effect: Tetrabutylammonium Chloride (TBAC)
In some Heck reaction protocols, particularly those developed by Jeffery, a phase-transfer catalyst like tetrabutylammonium chloride (TBAC) is included. The proposed role of TBAC is to facilitate the formation of a more reactive anionic palladium complex. However, an alternative explanation suggests that the quaternary ammonium salt can encapsulate and stabilize the Pd(0) catalyst, preventing its agglomeration into inactive palladium black.[1]
In the case of the 6-bromo[2,3-d]thienopyrimidine system, while initial protocols included TBAC, it was later found that the reaction could proceed to completion without it, especially when using triethylamine as the base.[1] Its inclusion should be considered during optimization if catalyst instability is suspected.
Detailed Experimental Protocols
The following protocols are based on optimized conditions reported for the Heck coupling on a 6-bromo[2,3-d]thienopyrimidine substrate.[1]
Protocol 1: General Procedure for Heck Coupling with Acrylates
This protocol is optimized for the coupling of 6-bromo[2,3-d]thienopyrimidines with acrylate esters.
Figure 2. Experimental workflow for the Heck coupling protocol.
Materials:
-
6-bromo[2,3-d]thienopyrimidine derivative (1.0 equiv)
-
Alkene (e.g., methyl acrylate, 4.0-6.0 equiv)
-
Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu₃P)₂] (0.02 equiv, 2 mol%)
-
Triethylamine (NEt₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 6-bromo[2,3-d]thienopyrimidine substrate (1.0 equiv).
-
Add the alkene (4.0-6.0 equiv). A higher excess of the alkene can dramatically increase the reaction rate.[1]
-
Under a flow of inert gas, add anhydrous DMAc to achieve a suitable concentration (e.g., 0.1-0.2 M).
-
Add triethylamine (2.0 equiv).
-
Seal the vessel and thoroughly degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(t-Bu₃P)₂ catalyst (0.02 equiv).
-
Place the reaction vessel in a preheated oil bath at 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to afford the desired coupled product.
Note on Product Stability: The resulting acrylate products may undergo trans-cis isomerization upon exposure to light. It is advisable to handle and store the purified compounds in the dark.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently degassed reaction mixture.3. Reaction temperature is too low.4. Insufficient excess of alkene. | 1. Use fresh catalyst. Ensure proper handling under inert atmosphere.2. Improve the degassing procedure (e.g., freeze-pump-thaw cycles for sensitive reactions). Running the reaction under a strict inert atmosphere is crucial.[2]3. Increase the reaction temperature in 10 °C increments.4. Increase the equivalents of the alkene coupling partner.[1] |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst degradation (formation of Pd black).2. Base is fully consumed or not strong enough. | 1. Add a small amount of fresh catalyst. Consider adding TBAC (1.0 equiv) to stabilize the catalyst.[1]2. Add an additional equivalent of base. Consider switching to a stronger base like K₂CO₃ or Cs₂CO₃. |
| Formation of Side Products | 1. Homocoupling of the alkene.2. Isomerization of the product double bond. | 1. This is often more prevalent at higher temperatures. Try lowering the reaction temperature.2. Minimize exposure of the product to light and heat during workup and purification.[1] |
| Difficult Purification | 1. Residual palladium catalyst.2. High-boiling solvent (DMAc/DMF) is difficult to remove. | 1. Filter the crude product through a plug of silica gel or celite before full chromatography.2. After dilution with a lower-boiling solvent (e.g., ethyl acetate), perform multiple aqueous washes to remove the majority of the DMAc/DMF. |
Conclusion
The Heck reaction is an indispensable method for the C6-functionalization of 6-bromo[2,3-d]thienopyrimidines, providing access to a diverse range of vinyl-substituted derivatives crucial for drug discovery programs. Success hinges on a rational approach to protocol development, with particular attention paid to the selection of an appropriate catalyst system. The use of bulky, electron-rich phosphine ligands, exemplified by Pd(t-Bu₃P)₂, in conjunction with a suitable base and polar aprotic solvent, provides a robust and reliable starting point. By understanding the underlying mechanism and systematically optimizing the key reaction parameters, researchers can effectively leverage this powerful cross-coupling reaction to accelerate the synthesis of novel thienopyrimidine-based compounds.
References
- 1. Investigation of Heck coupling on 6-bromo[2,3- d ]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01961K [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Introduction: The Strategic Importance of the Thieno[2,3-d]pyrimidine Scaffold
An In-Depth Guide to the Application of 6-Bromothieno[2,3-d]pyrimidin-4-amine in the Synthesis of Bioactive Compounds
The thieno[2,3-d]pyrimidine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery.[1] Structurally, it acts as a bioisostere of purine and adenine, the fundamental components of DNA and RNA. This mimicry allows molecules built upon this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within enzymes like kinases.[1][2] The starting material, this compound, represents a uniquely versatile building block. The bromine atom at the 6-position serves as a reactive handle for introducing molecular diversity through modern cross-coupling chemistry, while the 4-amino group provides a crucial interaction point for binding to target proteins. This combination makes it an ideal precursor for developing potent and selective inhibitors for various therapeutic areas, including oncology, infectious diseases, and inflammation.[1][3][4]
This guide provides a detailed overview of the key synthetic transformations involving this compound and offers step-by-step protocols for the synthesis of advanced, bioactive derivatives.
Core Synthetic Strategies: Unleashing the Potential of the 6-Bromo Handle
The true synthetic power of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the thienopyrimidine ring system facilitates the initial oxidative addition step, making reactions like Suzuki-Miyaura and Buchwald-Hartwig amination highly efficient.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and highly reliable method for forming carbon-carbon bonds, enabling the attachment of various aryl and heteroaryl moieties to the 6-position of the thienopyrimidine core. This modification is critical for extending the molecule into specific binding pockets of a target enzyme, thereby enhancing potency and selectivity.
Causality Behind the Protocol: The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by the base) and subsequent reductive elimination to yield the final product and regenerate the catalyst. The choice of a palladium(0) source like Pd(PPh₃)₄ is common, and the base (e.g., K₃PO₄ or K₂CO₃) is crucial for activating the boronic acid for the transmetalation step.[5] A mixed solvent system, such as 1,4-dioxane and water, is often employed to solubilize both the organic and inorganic reagents.[5][6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-arylthieno[2,3-d]pyrimidin-4-amine derivative.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, allowing for the formation of C-N bonds under conditions far milder than classical methods.[7] For the thienopyrimidine scaffold, this reaction is typically applied to a 4-chloro precursor to install the 4-amino group. While our core molecule already possesses the 4-amino group, understanding this reaction is crucial as many synthetic routes start from a 4-chloro-6-bromothienopyrimidine intermediate.
Causality Behind the Protocol: This reaction's success is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior as they promote the crucial reductive elimination step, even with sterically demanding amines.[8][9][10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for the coupling.[9][11] The reaction must be conducted under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation and competing side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (on a 4-chloro precursor)
-
Reaction Setup: In a glovebox or under a stream of Argon, charge an oven-dried reaction tube with the 4-chloro-6-bromothienopyrimidine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable biaryl phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Addition of Reagents: Add the base (e.g., sodium tert-butoxide, 1.4 equiv.) to the tube. Seal the tube with a septum.
-
Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe, followed by the amine coupling partner (1.2-1.4 equiv.).
-
Reaction Execution: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue via flash column chromatography to obtain the desired N-substituted 4-amino-6-bromothienopyrimidine.
Application in Bioactive Compound Synthesis: A Case Study in Kinase Inhibitors
The thienopyrimidine scaffold is a privileged structure for targeting protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[3][4] Many potent kinase inhibitors utilize this core to bind to the "hinge region" of the kinase ATP-binding pocket. The 4-amino group typically forms key hydrogen bonds with the hinge, while substituents at the 6-position are tailored to occupy adjacent hydrophobic pockets to achieve high affinity and selectivity.[1]
Derivatives of this compound have been investigated as inhibitors of several kinases, including Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer.[12][13]
Workflow for EGFR Inhibitor Synthesis
The following diagram outlines a common synthetic strategy for developing EGFR inhibitors based on the this compound scaffold.
Caption: Synthetic workflow for kinase inhibitors.
Protocol: Synthesis of a 6-Aryl-N-arylthieno[2,3-d]pyrimidin-4-amine
This protocol describes the synthesis of a hypothetical but representative kinase inhibitor, starting from a pre-functionalized amine, (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine, which has been used in the literature for developing EGFR inhibitors.[13]
-
Reactant Preparation: In a microwave vial, combine (R)-6-bromo-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine (100 mg, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂, 0.08 equiv.).
-
Solvent and Reaction: Add a degassed mixture of 1,4-dioxane (3 mL) and water (0.3 mL). Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Purification: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate and purify the crude material by preparative HPLC to yield the final product.
Data Summary
The effectiveness of cross-coupling reactions and the biological activity of the resulting compounds are summarized below.
Table 1: Optimized Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₂CO₃, K₃PO₄ | Dioxane/Water | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, SPhos | NaOtBu, KOtBu | Toluene, Dioxane | 80-110 |
| Heck Coupling | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 |
Table 2: Representative Biological Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Target | Biological Activity (IC₅₀) | Reference Cell Line |
| 2,3-Disubstituted Thieno[2,3-d]pyrimidin-4(3H)-ones | Anticancer | 0.94 µM | A549 (Lung Cancer)[14] |
| N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine | Cyt-bd (Antitubercular) | 6-18 µM | M. tuberculosis[15] |
| Pyrido[2,3-d]pyrimidine Derivative | EGFRL858R/T790M | 13 nM | H1975 (Lung Cancer)[12] |
| 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid | Protein Kinase CK2 | 0.1 µM | N/A[16] |
Visualizing the Mechanism of Action
The thieno[2,3-d]pyrimidine scaffold's efficacy as a kinase inhibitor stems from its ability to mimic the natural ligand, ATP, particularly its adenine component, in the enzyme's active site.
Caption: Kinase hinge-binding model.
Conclusion
This compound is a high-value, strategic starting material for the construction of complex and biologically active molecules. Its utility is primarily driven by the efficiency of palladium-catalyzed cross-coupling reactions at the 6-position, which allows for the systematic and rational exploration of chemical space. The protocols and strategies outlined in this guide demonstrate the scaffold's central role in modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors. By mastering these synthetic transformations, researchers can rapidly generate diverse libraries of compounds, accelerating the journey from a chemical starting point to a potential therapeutic agent.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione | MDPI [mdpi.com]
- 3. Buy 6-Bromothieno[2,3-d]pyrimidine | 60703-80-2 [smolecule.com]
- 4. [PDF] Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 10. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the synthesis of 6-bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Thieno[2,3-d]pyrimidines are a significant class of heterocyclic compounds known for their diverse biological activities, including their use as kinase inhibitors in oncology research.[1][2] The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization, making this a key intermediate in many synthetic pathways.
This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and ensure the purity of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.
Low Yield in the Gewald Reaction (Formation of 2-Amino-5-bromothiophene-3-carbonitrile)
Question: I am experiencing a low yield in the initial Gewald reaction to form the 2-amino-5-bromothiophene-3-carbonitrile intermediate. What are the likely causes and how can I improve the yield?
Answer: The Gewald reaction is a multicomponent reaction that forms the core thiophene ring.[3][4] Low yields in this step can often be attributed to several factors related to reactants, reaction conditions, and workup procedures.
Causality and Optimization Strategies:
-
Starting Material Quality: The purity of your starting materials is critical. Ensure that your α-haloketone (e.g., 2-bromoacetaldehyde derivative) and malononitrile are of high purity. Impurities can lead to unwanted side reactions.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the initial Knoevenagel condensation.[5]
-
Weak Bases: Morpholine or triethylamine are commonly used. Using too strong a base can promote self-condensation of the carbonyl compound or other side reactions.
-
Stoichiometry: A catalytic amount of base is typically sufficient. Excess base can lead to the formation of byproducts.
-
-
Reaction Temperature: The Gewald reaction is often exothermic.
-
Initial Cooling: It is advisable to cool the reaction mixture during the initial addition of the base to control the exotherm.
-
Controlled Heating: After the initial reaction, gentle heating (typically 40-60 °C) is often required to drive the reaction to completion. Overheating can lead to decomposition and reduced yields.
-
-
Sulfur Addition: Elemental sulfur should be added portion-wise to the reaction mixture. This helps to control the reaction rate and prevent the formation of polysulfides.
-
Solvent Choice: Ethanol or methanol are common solvents for the Gewald reaction. The choice of solvent can influence the solubility of intermediates and the overall reaction rate.
Troubleshooting Workflow:
References
- 1. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and optimization of thieno[2,3-d]pyrimidines as B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sciforum.net [sciforum.net]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 6-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the purification of crude 6-Bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. As a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active molecules, achieving high purity is critical for downstream applications[1]. This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure you can confidently obtain this compound of the desired purity.
Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of crude this compound, their probable causes, and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptoms:
-
A significant loss of solid material upon cooling the recrystallization solvent.
-
The final isolated product mass is much lower than theoretically expected.
Probable Causes:
-
Inappropriate Solvent Choice: The compound may have high solubility in the chosen solvent even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep the compound dissolved even after cooling.
-
Premature Crystallization: The compound crystallizes too quickly, trapping impurities.
-
Co-precipitation with Impurities: Soluble impurities may crash out of solution along with the product.
Solutions:
-
Solvent Screening:
-
Test the solubility of your crude product in a range of solvents. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar thienopyrimidine derivatives, consider solvents like isopropanol, acetonitrile, or methanol[2][3].
-
For a mixed solvent system, a common approach is to dissolve the crude product in a "good" solvent (e.g., dichloromethane or methanol) and then add a "poor" solvent (e.g., hexane or water) dropwise until turbidity is observed, followed by heating to redissolve and then slow cooling.
-
-
Optimize Solvent Volume:
-
Start by dissolving the crude product in a minimal amount of the hot recrystallization solvent to achieve saturation. Add the solvent in small portions until the solid just dissolves.
-
-
Controlled Cooling:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
-
Issue 2: Persistent Impurities Detected by TLC/HPLC After Column Chromatography
Symptoms:
-
Thin-layer chromatography (TLC) shows co-eluting spots with the main product.
-
High-performance liquid chromatography (HPLC) analysis reveals one or more impurity peaks close to the product peak[1].
Probable Causes:
-
Inappropriate Mobile Phase: The solvent system used for elution does not provide sufficient resolution between the product and impurities.
-
Column Overloading: Too much crude material was loaded onto the silica gel column.
-
Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Compound Degradation on Silica: Some amine-containing compounds can be sensitive to the acidic nature of silica gel.
Solutions:
-
Mobile Phase Optimization:
-
Systematically vary the polarity of your eluent. A common mobile phase for similar compounds is a gradient of dichloromethane and ethyl acetate or dichloromethane and methanol[2][4].
-
Use TLC to test various solvent systems before running the column. The ideal system should give your product an Rf value between 0.2 and 0.4.
-
-
Proper Loading Technique:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (that is then evaporated) and adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in better separation.
-
-
Column Packing:
-
Ensure the silica gel is packed uniformly as a slurry in the initial mobile phase to avoid air bubbles and channels.
-
-
Use of Additives:
-
If you suspect degradation on silica, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common synthetic pathways involve the Gewald reaction followed by bromination and cyclization[5]. Potential impurities could include:
-
Unreacted Starting Materials: Such as the precursor 2-aminothiophene-3-carbonitrile derivative.
-
Over-brominated or Isomeric Products: Bromination at other positions on the thieno[2,3-d]pyrimidine core.
-
Hydrolysis Products: If the reaction is exposed to water, the amine group could potentially be hydrolyzed.
-
By-products from Cyclization: Incomplete or alternative cyclization pathways can lead to various heterocyclic impurities.
Q2: How can I effectively monitor the purity of my fractions during column chromatography?
A2: Thin-layer chromatography (TLC) is the most common and effective method.
-
Spotting: Spot the crude material, and then each collected fraction on a TLC plate.
-
Visualization: Use a UV lamp (254 nm) for visualization, as the thieno[2,3-d]pyrimidine core is UV active. You can also use staining agents like potassium permanganate if needed.
-
Pooling Fractions: Combine fractions that show a single spot corresponding to the Rf of the pure product.
Q3: What is the expected appearance and stability of pure this compound?
A3: Pure this compound is typically an off-white to pale-yellow solid. It is generally stable at room temperature when protected from light and moisture. For long-term storage, it is advisable to keep it in a cool, dark, and dry place.
Q4: Which analytical techniques are recommended for final purity assessment?
A4: A combination of techniques should be used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity profile with high sensitivity. A purity of >98% is often achievable[1].
-
Infrared Spectroscopy (IR): To identify characteristic functional groups.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Begin by performing small-scale solubility tests with solvents such as isopropanol, acetonitrile, and methanol.
-
Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (200-400 mesh) in the initial, least polar mobile phase (e.g., 100% dichloromethane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Preparation (Dry Loading): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol in dichloromethane) to elute the compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility at different temperatures | Differential adsorption and partitioning |
| Best for | Removing small amounts of impurities | Separating complex mixtures |
| Typical Solvents | Isopropanol, Acetonitrile, Methanol | Dichloromethane/Ethyl Acetate, Dichloromethane/Methanol |
| Purity Achieved | Good to Excellent | Excellent |
Workflow Diagrams
Purification Decision Workflow
Caption: Decision workflow for selecting a purification method.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for column chromatography.
References
- 1. 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine|CAS 1263279-43-1 [benchchem.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming challenges in 6-Bromothieno[2,3-d]pyrimidin-4-amine reactions
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for 6-Bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this valuable heterocyclic scaffold. As a key intermediate, its successful functionalization is often pivotal. However, the unique electronic properties of the thieno[2,3-d]pyrimidine core, particularly the presence of multiple nitrogen atoms, can present specific challenges in common synthetic transformations.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring reproducible and high-yielding results.
Frequently Asked Questions (FAQs): General Considerations
Q1: My this compound starting material shows poor solubility in common organic solvents. How can I improve this for my reaction?
A1: This is a common issue owing to the planar, hydrogen-bonding nature of the molecule.
-
Causality: The primary amine and pyrimidine nitrogens can engage in intermolecular hydrogen bonding, leading to high lattice energy and poor solubility in non-polar solvents.
-
Troubleshooting Steps:
-
Solvent Selection: For cross-coupling reactions, polar aprotic solvents are often necessary. Consider using DMF, DMAc, NMP, or 1,4-dioxane. Sometimes, a co-solvent system, such as toluene/DMF or dioxane/water, can be effective.
-
Temperature: Gently warming the solvent while preparing your reaction mixture can significantly improve solubility. However, ensure your reagents are stable at the elevated temperature before adding them.
-
Protecting Groups: While adding steps, temporary protection of the 4-amino group (e.g., as a Boc-carbamate or a pivalamide) can disrupt the hydrogen-bonding network and dramatically increase solubility in a wider range of solvents like THF or DCM. This must be weighed against the need for additional deprotection steps.
-
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most common methods for functionalizing the C6-position. However, the electron-rich nature of the thieno[2,3-d]pyrimidine ring system and the presence of Lewis basic nitrogen atoms can interfere with the catalytic cycle.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with substrates like this compound, challenges such as low yields and side reactions are frequent.
A1.1: Low conversion is typically due to an inefficient catalyst system or catalyst deactivation. The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[1]
Core Causality & Strategy: The key is to use a catalyst system where the rates of oxidative addition and reductive elimination are much faster than the rate of catalyst inhibition. This is achieved by using bulky, electron-rich phosphine ligands.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Optimization Recommendations:
| Parameter | Standard Condition | Recommended Optimization & Rationale |
| Catalyst | Pd(PPh₃)₄ | Use a modern Pd(II) pre-catalyst with a bulky, electron-rich biarylphosphine ligand. For example, XPhos Pd G3 or SPhos Pd G3. Rationale: These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting catalyst deactivation by the substrate's nitrogens.[2][3] |
| Base | Na₂CO₃, K₂CO₃ | Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Rationale: A stronger base can facilitate the transmetalation step, which can be sluggish. Cs₂CO₃ is often effective but more expensive.[2][4] |
| Solvent | Toluene/H₂O | Use a more polar aprotic solvent system like 1,4-Dioxane/H₂O (e.g., 4:1) or DMF/H₂O. Rationale: These solvents improve the solubility of the starting material and the base, leading to a more homogeneous and efficient reaction. |
| Temperature | 80 °C | Increase temperature to 90-110 °C. Rationale: Many challenging Suzuki couplings require higher thermal energy to overcome activation barriers, especially with heteroaryl halides. |
A1.2: Hydrodehalogenation is a common side reaction in Suzuki couplings, often arising from two potential pathways: (1) reaction with trace palladium hydride species formed from β-hydride elimination if the boronic acid has β-hydrogens, or (2) protonolysis of the organopalladium intermediate after oxidative addition.
-
Troubleshooting Steps:
-
Choice of Base: Avoid using bases that can generate significant amounts of water or hydroxide in the organic phase, such as NaOH. K₃PO₄ is often a good choice to minimize this side reaction.
-
Boronic Acid Quality: Use high-purity boronic acid or its corresponding pinacol ester (Bpin). Impurities can contribute to side reactions. Using a slight excess (1.1-1.2 eq.) of the boronic acid can also help favor the desired coupling.
-
Solvent Purity: Ensure you are using dry, degassed solvents. While water is a component of many Suzuki reactions, excess or impure water can exacerbate protonolysis. Thoroughly degassing the reaction mixture is crucial to remove oxygen, which can also lead to catalyst decomposition and side reactions.[2]
-
Section 2: Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but the amine nucleophile and the amine-containing substrate can both act as ligands for the palladium catalyst, leading to significant challenges.[5][6]
A2.1: You are correct to suspect catalyst inhibition. Both the starting material and the desired product contain amine functionalities that can competitively bind to the palladium center, displacing the phosphine ligand and shutting down the catalytic cycle.[7]
Core Causality & Strategy: The solution is similar to the Suzuki reaction: use a catalyst system that is highly active and sterically demanding. The bulky ligand will create a protective pocket around the palladium atom, favoring binding of the aryl halide over the less sterically accessible pyrimidine nitrogens, while also promoting rapid reductive elimination.[8][9]
Optimization Recommendations:
| Parameter | Recommended System & Rationale |
| Catalyst/Ligand | Use a specialized ligand designed for C-N coupling. Good choices include Josiphos-type ligands, RuPhos, or XPhos. Rationale: These ligands are highly electron-rich and sterically bulky, which promotes the difficult C-N reductive elimination step and prevents catalyst poisoning.[5] |
| Pre-catalyst | Employ a pre-catalyst like RuPhos Pd G3. Rationale: Pre-catalysts generate the active Pd(0) species in a controlled manner, leading to more consistent and reproducible results. |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. Rationale: These bases are strong enough to deprotonate the amine nucleophile, forming the active amide species required for the catalytic cycle, but are generally incompatible with electrophilic functional groups. For more sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ can be used, although this may require higher temperatures and longer reaction times.[7][10] |
| Solvent | Anhydrous, apolar solvents like toluene or 1,4-dioxane are standard. Rationale: These solvents are generally compatible with the strong bases used and provide good solubility for the organometallic intermediates. |
This protocol is a starting point and may require optimization for your specific amine.
-
Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired amine (1.2 eq.), NaOtBu (1.4 eq.), and the palladium pre-catalyst/ligand system (e.g., RuPhos Pd G3, 2 mol%).
-
Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for installing alkyne moieties. The primary challenges include the homocoupling of the terminal alkyne (Glaser coupling) and ensuring catalyst activity.[11]
A3.1: This is a classic Sonogashira problem, often exacerbated by the presence of oxygen and suboptimal reaction conditions. The Glaser homocoupling is a copper-mediated process that competes with the desired cross-coupling.
Core Causality & Strategy: Minimize Glaser coupling by either running the reaction under strictly anaerobic (oxygen-free) conditions or by using a copper-free protocol. Copper-free Sonogashira reactions often provide cleaner results, albeit sometimes requiring slightly higher catalyst loadings or temperatures.[12]
Caption: Simplified Sonogashira cycle showing the competing Glaser side reaction.
Optimization Recommendations for Copper-Free Sonogashira:
| Parameter | Recommended Condition & Rationale |
| Catalyst | Pd(OAc)₂ with a bulky phosphine ligand (e.g., XPhos, SPhos) or a pre-catalyst like PdCl₂(PPh₃)₂. Rationale: A robust palladium catalyst is needed to drive the reaction forward in the absence of the copper co-catalyst.[13] |
| Base | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Rationale: The base is required to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. Et₃N is a cost-effective and common choice.[11] |
| Solvent | Anhydrous DMF or MeCN. Rationale: These polar aprotic solvents help to solubilize the reactants and facilitate the reaction. |
| Atmosphere | Strictly inert atmosphere (Argon or Nitrogen). Rationale: Although copper-free, oxygen can still degrade the palladium catalyst and the phosphine ligands. Thorough degassing is essential for high yields. |
| Temperature | Typically 50-80 °C. Rationale: Moderate heating is usually sufficient to drive the reaction to completion without causing significant decomposition. |
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
improving the stability and storage of 6-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for 6-Bromothieno[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability and storage of this critical chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling and use in experimental settings.
Introduction
This compound is a key building block in the synthesis of a variety of bioactive molecules, particularly kinase inhibitors for targeted cancer therapy.[1] Its purity and stability are paramount to ensure the reliability and reproducibility of research and development outcomes. This guide provides a comprehensive overview of best practices for storage and handling, along with troubleshooting advice for potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2][3] Many suppliers recommend refrigeration at 2-8°C to minimize the potential for thermal degradation over long-term storage.[1] It is also crucial to protect the compound from light.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on the chemical structure, which includes a bromine substituent, a thieno[2,3-d]pyrimidine core, and an amine group, the primary factors that can lead to degradation are:
-
Hydrolysis: The presence of the amine and the pyrimidine ring makes the molecule susceptible to hydrolysis, especially under acidic or basic conditions.
-
Oxidation: Amines are known to be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[4]
-
Photodegradation: Many heterocyclic compounds are light-sensitive, and exposure to UV or visible light can trigger degradation pathways.
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation reactions.
Q3: How can I assess the purity of my this compound sample?
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the purity of thienopyrimidine derivatives. A reversed-phase C18 column with a gradient elution using a mixture of an aqueous buffer (like ammonium acetate or formate) and an organic solvent (such as acetonitrile or methanol) is a common starting point. Purity can be determined by the relative peak area of the main component. Other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to confirm the structure and identify any potential impurities.
Q4: I've observed a change in the color of my solid sample over time. What could be the cause?
A change in color, such as yellowing or browning, is often an indication of degradation. This could be due to slow oxidation upon exposure to air or photodegradation from light exposure. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial or a light-blocking container to minimize these effects.
Q5: My compound shows poor solubility in a particular solvent. What are the recommended solvents?
The solubility of this compound can vary. It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in alcohols like ethanol and methanol may be limited, and it is expected to have low solubility in water and nonpolar solvents. When preparing solutions for experiments, it is advisable to prepare them fresh and protect them from light.
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to troubleshooting common degradation-related problems encountered during experiments.
Problem 1: Inconsistent or poor yields in subsequent synthetic steps.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degraded starting material | Assess the purity of the this compound lot using HPLC. Compare with a new, unopened lot if available. | Impurities from degradation can interfere with the desired reaction, leading to lower yields or the formation of side products. |
| Instability in reaction conditions | If the reaction is performed at an elevated temperature or for a prolonged duration, consider if the starting material is degrading under these conditions. A time-course study of the starting material stability under the reaction conditions (without other reagents) can be informative. | Thermal degradation can occur, and the rate is dependent on temperature and time. |
| pH instability | If the reaction involves strongly acidic or basic conditions, the thienopyrimidine core or the amine group may be susceptible to hydrolysis. Consider alternative reaction conditions with milder pH. | The pyrimidine ring can be susceptible to nucleophilic attack under basic conditions, and the exocyclic amine can be protonated or involved in acid-catalyzed degradation. |
Problem 2: Appearance of unexpected peaks in HPLC analysis of the reaction mixture.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidative degradation | If the reaction is open to the air, try running the reaction under an inert atmosphere (nitrogen or argon). | The amine functionality is prone to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products. |
| Photodegradation | Protect the reaction vessel from light by wrapping it in aluminum foil or using amber glassware. | Thienopyrimidine derivatives can be light-sensitive, and exposure to light can induce photochemical reactions leading to byproducts. |
| Hydrolytic degradation | If aqueous reagents or solvents are used, consider the possibility of hydrolysis. Analyze a sample of the starting material in the reaction solvent over time to check for hydrolytic degradation. | The presence of water, especially at non-neutral pH, can lead to the hydrolysis of the amine or cleavage of the pyrimidine ring. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Note the certificate of analysis for initial purity.
-
Aliquoting: For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials. This minimizes repeated opening and closing of the main container, reducing exposure to moisture and air.
-
Inert Atmosphere: Before sealing, flush the vials with an inert gas like argon or nitrogen to displace air.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and moisture.
-
Storage Location: Store the vials in a refrigerator at 2-8°C in a designated, well-ventilated area for chemical storage.
-
Usage: When a sample is needed, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the compound. Prepare solutions fresh for each experiment and protect them from light.
Protocol 2: Forced Degradation Study Workflow
To understand the stability of this compound in your specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the degradation products.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
While specific degradation products for this compound have not been extensively reported in the literature, based on its chemical structure, several degradation pathways can be hypothesized. Understanding these can aid in identifying unknown peaks in analytical chromatograms.
Caption: Hypothesized degradation pathways.
Conclusion
Ensuring the stability and purity of this compound is crucial for the success of research and development projects. By implementing proper storage and handling procedures and being aware of potential degradation pathways, researchers can minimize variability and obtain more reliable results. This guide provides a foundation for troubleshooting common issues, and for more specific concerns, it is always recommended to perform stability studies under your unique experimental conditions.
References
- 1. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
- 2. 6-Bromo-4-chlorothieno(3,2-d)pyrimidine | C6H2BrClN2S | CID 18382796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with brominated heterocyclic compounds. Substituted heteroarenes are fundamental components in a vast array of pharmacologically active agents.[1][2] The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for carbon-carbon bond formation in their synthesis.[3][4][5] However, the unique electronic and steric properties of brominated heterocycles can present specific challenges.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding Suzuki coupling with brominated heterocycles, providing a foundational understanding of key variables.
Q1: Why is my Suzuki coupling reaction with a brominated heterocycle failing or giving a low yield?
Several factors can contribute to low or no yield in Suzuki coupling reactions.[6] When troubleshooting, it's essential to systematically evaluate the following key parameters:
-
Catalyst Activity: The palladium catalyst must be in its active Pd(0) state. If you are using a Pd(II) precatalyst, it needs to be effectively reduced in situ. Ensure your catalyst is fresh and has been stored correctly to prevent deactivation.[7]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of your boronic acid partner.[7] It is crucial to properly degas your solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[6]
-
Reagent Purity and Stability: Verify the purity of both your brominated heterocycle and your boronic acid or ester. Boronic acids can degrade over time, particularly through protodeboronation.[7]
-
Sub-optimal Reaction Conditions: The choice of ligand, base, and solvent are all critically interlinked and must be appropriate for your specific substrates.[8]
Q2: How do the electronic properties of the brominated heterocycle affect the reaction?
The electronic nature of the heteroaryl ring plays a significant role in the reaction's success.
-
Electron-Deficient Heterocycles: (e.g., pyridine, pyrimidine) The presence of electron-withdrawing heteroatoms generally makes the carbon-bromine bond more susceptible to oxidative addition, which is often the rate-limiting step.[9] This can facilitate the reaction.
-
Electron-Rich Heterocycles: (e.g., pyrrole, furan) These substrates can be more challenging as the increased electron density at the carbon-bromine bond can slow down the oxidative addition step.[10][11] For these cases, using bulky, electron-rich phosphine ligands is often necessary to promote this crucial step.[10][12]
Q3: What are the most common side reactions, and how can I identify them?
Being aware of potential side reactions is key to troubleshooting. The most common include:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which gets replaced by a hydrogen atom.[10] It is particularly prevalent with electron-rich heteroaryl boronic acids and is promoted by the presence of water and a strong base.[10][13] You can identify this by detecting the corresponding protonated (non-coupled) version of your boronic acid starting material.
-
Dehalogenation (or Debromination): This is the replacement of the bromine atom on your heterocycle with a hydrogen atom. This side reaction reduces your yield and complicates purification.[14][15] It can be caused by certain bases or solvents acting as hydride donors.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often competitive with the desired cross-coupling, especially if the main reaction is sluggish.[10]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
While boronic acids are often more reactive, they can be less stable.[9]
-
Boronic Acids: More reactive but prone to decomposition pathways like protodeboronation and trimerization to form boroxines.[9]
-
Boronic Esters (e.g., Pinacol Esters, MIDA esters): Generally more stable, easier to handle and purify, and less susceptible to protodeboronation.[10][16] They can be a superior choice for challenging or unstable heteroaryl boron reagents.
II. In-Depth Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter.
Guide 1: Problem - Low to No Product Formation
If your reaction is not proceeding, a systematic re-evaluation of your reaction components is necessary.
1.1 Catalyst and Ligand System
For challenging substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.[10] Consider more robust systems.
-
Rationale: The ligand plays a critical role in stabilizing the active Pd(0) catalyst and facilitating both the oxidative addition and reductive elimination steps.[3] Bulky, electron-rich ligands enhance the rate of these steps, especially for electron-rich or sterically hindered heteroaryl bromides.[5][12]
-
Troubleshooting Steps:
-
Switch to a More Active Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[17]
-
Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst (e.g., a Buchwald pre-catalyst) that readily forms the active Pd(0) species in situ.[7][15]
-
Screen Catalyst Loading: While typical loadings are 1-5 mol%, increasing the catalyst loading may be necessary for particularly difficult couplings.
-
Table 1: Recommended Catalyst Systems for Challenging Heterocycles
| Ligand | Palladium Source | Target Substrate Type | Key Advantages |
| SPhos | Pd₂(dba)₃ or G3-Precatalyst | Electron-rich & Sterically Hindered Heterocycles | High activity, promotes difficult oxidative additions.[18] |
| XPhos | Pd₂(dba)₃ or G3-Precatalyst | General purpose, good for many heterocycles | Broad applicability and high stability. |
| RuPhos | Pd(OAc)₂ or G2-Precatalyst | Nitrogen-containing heterocycles | Particularly effective for substrates prone to catalyst inhibition.[19] |
| P(t-Bu)₃ | Pd₂(dba)₃ | Electron-rich aryl bromides | Very electron-rich, accelerates oxidative addition.[20][21] |
1.2 Base and Solvent Optimization
The choice of base and solvent is critical and highly interdependent.[7][22]
-
Rationale: The base is required to activate the organoboron species to form a more nucleophilic boronate complex, which then participates in the transmetalation step.[22] The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
Troubleshooting Workflow:
Caption: Decision workflow for base and solvent optimization.
-
Recommended Combinations:
-
K₃PO₄ in Dioxane/Water or Toluene/Water: A robust combination for many nitrogen-containing heterocycles.[17][22] K₃PO₄ is a strong, non-nucleophilic base effective for these substrates.
-
Cs₂CO₃ in Dioxane or THF: Cesium carbonate often provides superior results, especially for sterically demanding couplings (the "cesium effect").[22]
-
Anhydrous Conditions: For substrates prone to protodeboronation, anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) can be effective.[13]
-
Guide 2: Problem - Significant Debromination Side Reaction
The loss of the bromine atom from your starting material is a common and frustrating side reaction.
-
Rationale: Debromination can occur when a hydride species is transferred to the palladium complex after oxidative addition, followed by reductive elimination of the arene.[15] The source of the hydride can be the solvent (e.g., alcohols), the base, or impurities.
2.1 Mitigating Debromination
-
Troubleshooting Steps:
-
Base Selection: Avoid strong alkoxide bases. Switch to phosphate (K₃PO₄) or carbonate (K₂CO₃, Cs₂CO₃) bases, which are less likely to act as hydride sources.[17]
-
Solvent Choice: Use aprotic solvents like dioxane, THF, or toluene.[17] If a protic solvent is required, minimize its concentration.
-
Protecting Groups: For N-H containing heterocycles like pyrroles or indazoles, the nitrogen can coordinate to the palladium and promote side reactions.[14][23] Protecting the nitrogen with a group like BOC can suppress dehalogenation.[24] Interestingly, in some cases, the BOC group can be cleaved under the reaction conditions, providing the desired product directly.[24]
-
Control Water Content: While often necessary, ensure you are not using excessive amounts of water, which can be a proton source.[17]
Caption: Competing pathways: Suzuki coupling vs. Debromination.
-
Guide 3: Problem - Significant Protodeboronation Side Reaction
Losing your boronic acid partner before it can couple is a major cause of low yields.
-
Rationale: Protodeboronation is the hydrolysis of the carbon-boron bond. It is often accelerated by strong bases and aqueous conditions, and certain heterocycles (like 2-substituted pyridines or furans) are particularly susceptible.[13][15][19]
2.2 Minimizing Protodeboronation
-
Troubleshooting Steps:
-
Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester.[10][16] These are significantly more resistant to protodeboronation.
-
Employ Anhydrous Conditions: Removing water, the primary proton source, is highly effective.[7][10] Use carefully dried solvents and reagents under an inert atmosphere.
-
Use a Milder Base: Switch to a weaker base like K₂CO₃ or even KF.[7] Fluoride ions are thought to activate the boronic acid through a different mechanism that can be favorable in some systems.[22]
-
Use Excess Boron Reagent: As a practical measure, using a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid can compensate for some loss to this side reaction.[13]
-
III. Experimental Protocols
General Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for coupling a brominated heterocycle with a heteroaryl boronic acid or ester.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the brominated heterocycle (1.0 equiv), the boronic acid/ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).
-
Seal the vessel with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vessel with Argon or Nitrogen three times.
-
-
Solvent Addition:
-
Add previously degassed solvent (e.g., Toluene/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the vessel in a pre-heated oil bath at 80-110 °C and stir vigorously.
-
-
Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
IV. References
-
Hurst, T. E., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6715-6740*. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. --INVALID-LINK--
-
Chemler, S. R., & Trauner, D. (2001). The Suzuki–Miyaura Coupling in Natural Product Synthesis. In Modern Carbonyl Olefination (pp. 203-228). Wiley-VCH.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from --INVALID-LINK--
-
Knapp, D. M., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 4(3), 845-850*. --INVALID-LINK--
-
BenchChem. (n.d.). Low yield in Suzuki coupling with (4-Bromo-2,5-dimethoxyphenyl)boronic acid. Retrieved from --INVALID-LINK--
-
Singh, U. K., et al. (2009). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a. Journal of the Iranian Chemical Society, 6(4), 743-748*.
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16489*. --INVALID-LINK--
-
BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?--INVALID-LINK--
-
BenchChem. (n.d.). comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). preventing debromination in Suzuki coupling of bromo-imidazoles. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--
-
Reddy, T. S., et al. (2014). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Molecules, 19(6), 7847-7856*. --INVALID-LINK--
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?--INVALID-LINK--
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald’s S-Phos | CoLab [colab.ws]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Thieno[2,3-d]pyrimidine Synthesis
Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This powerful heterocyclic scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of its synthesis, troubleshoot common issues, and optimize reaction conditions for superior results.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the synthesis of thieno[2,3-d]pyrimidines, offering probable causes and actionable solutions based on established chemical principles.
Problem 1: Low or No Yield of the Desired Thieno[2,3-d]pyrimidine Product
Possible Cause 1: Inefficient Formation of the 2-Aminothiophene Intermediate
The most prevalent synthetic route to thieno[2,3-d]pyrimidines involves the initial construction of a 2-aminothiophene derivative, often via the Gewald reaction, followed by annulation of the pyrimidine ring.[2][5][6] Failure in the initial step will inevitably lead to a poor overall yield.
Solutions:
-
Verify Starting Material Quality: Ensure the purity of your ketone or aldehyde, activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur. Impurities can interfere with the reaction.
-
Optimize Base and Solvent: The choice of base and solvent is critical for the Gewald reaction.[5] While morpholine or triethylamine are commonly used bases in solvents like ethanol or DMF, the optimal combination can be substrate-dependent.[5][7] Consider screening different bases (e.g., piperidine, sodium ethoxide) and solvents to improve the yield of the 2-aminothiophene intermediate.
-
Temperature Control: The Gewald reaction is typically conducted at room temperature or with gentle heating.[7] Exceeding the optimal temperature can lead to side product formation. Monitor the reaction temperature closely.
Possible Cause 2: Incomplete Cyclization to the Pyrimidine Ring
The cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine core can be challenging.
Solutions:
-
Choice of Cyclizing Agent: A variety of reagents can be used for this step, including formamide, urea, or orthoesters.[8] The reactivity of your 2-aminothiophene derivative will dictate the most effective cyclizing agent. For less reactive substrates, more forceful conditions, such as heating with formamide at high temperatures, may be necessary.
-
Acid or Base Catalysis: The cyclization can be catalyzed by either acid or base. For instance, cyclization with acyl chlorides may be facilitated by refluxing in the presence of concentrated HCl in ethanol.[7] Conversely, base-catalyzed cyclization of 2-acylaminothiophene-3-carboxamide derivatives is also a viable method.[9]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the cyclization step.[7][10][11] This is due to efficient and uniform heating, which can overcome activation energy barriers more effectively than conventional heating.
Problem 2: Formation of Significant Side Products
Possible Cause 1: Dimerization or Polymerization of Starting Materials
Activated nitriles and other starting materials can undergo self-condensation or polymerization under basic conditions, reducing the yield of the desired product.
Solution:
-
Controlled Addition of Reagents: Add the base slowly to the reaction mixture to maintain a low concentration at any given time. This can minimize side reactions. Consider adding the activated nitrile dropwise to a mixture of the other reactants and the base.
Possible Cause 2: Unwanted Reactions of Functional Groups
Substituents on the starting materials may undergo unintended reactions under the reaction conditions.
Solution:
-
Protecting Groups: If your starting materials contain sensitive functional groups, consider using protecting groups that are stable to the reaction conditions and can be removed later in the synthetic sequence.
-
Milder Reaction Conditions: Explore alternative, milder reaction conditions that are compatible with the functional groups present in your molecules. This could involve using a weaker base, a lower reaction temperature, or a different solvent.
Problem 3: Difficulty in Product Purification
Possible Cause: Co-elution with Starting Materials or Byproducts
The polarity of the desired thieno[2,3-d]pyrimidine product may be similar to that of unreacted starting materials or side products, making chromatographic separation challenging.
Solutions:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Optimize Chromatography Conditions: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to achieve better separation. Using a gradient elution can often improve the resolution between closely eluting compounds.
-
Chemical Modification: In some cases, it may be beneficial to temporarily modify the product (e.g., by forming a salt or a derivative) to alter its polarity, facilitate separation, and then regenerate the desired product.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and optimization of thieno[2,3-d]pyrimidines.
Q1: What are the most common starting materials for thieno[2,3-d]pyrimidine synthesis?
The most widely employed starting material is a substituted 2-aminothiophene-3-carboxylate or a related 2-aminothiophene-3-carbonitrile.[7][8] These intermediates are typically synthesized via the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[5][6]
Q2: What are the primary synthetic strategies for constructing the thieno[2,3-d]pyrimidine core?
There are two main approaches for the synthesis of the thieno[2,3-d]pyrimidine scaffold:[7]
-
Building the pyrimidine ring onto a pre-existing thiophene ring: This is the more common and versatile strategy. It typically involves the cyclization of a 2-aminothiophene derivative with a one-carbon synthon like formamide, urea, or an orthoester.[7]
-
Constructing the thiophene ring onto a pre-formed pyrimidine ring: This approach is less common but can be advantageous for certain substitution patterns.
Q3: How can I introduce substituents at the 4-position of the thieno[2,3-d]pyrimidine ring?
A frequent method for introducing diversity at the 4-position is to first synthesize the corresponding thieno[2,3-d]pyrimidin-4-one. This intermediate can then be converted to a 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9] The 4-chloro group is a good leaving group and can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) via a nucleophilic aromatic substitution (SNAr) reaction, allowing for the introduction of a wide range of functional groups.[9]
Q4: Are there advantages to using microwave-assisted synthesis for thieno[2,3-d]pyrimidines?
Yes, microwave irradiation offers several benefits for this synthesis.[7][10][11] It can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and cleaner reaction profiles with fewer byproducts.[7][11] Microwave heating is particularly effective for the cyclization step, which can be sluggish under conventional heating.[7]
Q5: What is the Dimroth rearrangement and how is it relevant to thieno[2,3-d]pyrimidine synthesis?
The Dimroth rearrangement is an isomerization reaction of certain N-substituted heterocyclic compounds. In the context of thieno[2,3-d]pyrimidine synthesis, it can be a key step in forming the final ring system. For instance, an intermediate formed from the reaction of a 2-aminothiophene derivative can undergo a Dimroth rearrangement to yield the thermodynamically more stable thieno[2,3-d]pyrimidine product.[7][11] This rearrangement is often acid-catalyzed and can be a crucial consideration in the reaction mechanism and for achieving the desired product.
III. Experimental Protocols and Data
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Method | Reagents & Conditions | Typical Yield | Reference |
| Thiophene Formation | Gewald Reaction | Ketone/Aldehyde, Activated Nitrile, Sulfur, Base (e.g., Triethylamine), Ethanol, Room Temperature | 70-90% | [7] |
| Pyrimidine Annulation | Cyclization with Urea | 2-Aminothiophene derivative, Urea, 190°C, 3h | 60-80% | [8] |
| Pyrimidine Annulation | Microwave-assisted Cyclization | 2-Aminothiophene derivative, DMF-DMA, 70°C, 200W, 20 min | >90% | [7][11] |
| Chlorination | POCl₃ Treatment | Thieno[2,3-d]pyrimidin-4-one, POCl₃, Reflux, 6h | 50-85% | [5][9] |
| Nucleophilic Substitution | Amination | 4-Chlorothieno[2,3-d]pyrimidine, Amine, Hunig's Base, tert-butanol, 50-60°C, 6h | 75-95% | [8] |
Detailed Experimental Protocol: A Representative Synthesis of a 4-Aminothieno[2,3-d]pyrimidine Derivative
Step 1: Synthesis of the 2-Aminothiophene Intermediate (Gewald Reaction)
-
To a stirred solution of the starting ketone or aldehyde (10 mmol) and the activated nitrile (10 mmol) in ethanol (50 mL), add elemental sulfur (12 mmol).
-
Slowly add triethylamine (15 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 5 hours.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the 2-aminothiophene intermediate.
Step 2: Cyclization to the Thieno[2,3-d]pyrimidin-4-one
-
A mixture of the 2-aminothiophene intermediate (10 mmol) and urea (50 mmol) is heated at 190°C for 3 hours.[8]
-
Allow the reaction mixture to cool to room temperature.
-
Treat the solidified mass with aqueous sodium hydroxide solution and stir for 30 minutes.
-
Filter the solution and acidify the filtrate with dilute hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain the thieno[2,3-d]pyrimidin-4-one.
Step 3: Chlorination of the Thieno[2,3-d]pyrimidin-4-one
-
A suspension of the thieno[2,3-d]pyrimidin-4-one (10 mmol) in phosphorus oxychloride (20 mL) is refluxed for 6 hours.[5]
-
After cooling, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured into crushed ice with stirring.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to yield the 4-chlorothieno[2,3-d]pyrimidine.
Step 4: Nucleophilic Substitution to form the 4-Aminothieno[2,3-d]pyrimidine
-
To a solution of the 4-chlorothieno[2,3-d]pyrimidine (5 mmol) in tert-butanol (30 mL), add the desired amine (6 mmol) and N,N-diisopropylethylamine (Hunig's base) (7.5 mmol).[8]
-
Heat the reaction mixture at 50-60°C for 6 hours.[8]
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be further purified by column chromatography or recrystallization.
IV. Visual Guides
Diagram 1: General Synthetic Workflow
Caption: A typical synthetic sequence for preparing substituted thieno[2,3-d]pyrimidines.
Diagram 2: Troubleshooting Decision Tree for Low Yield
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. scielo.br [scielo.br]
- 8. ijacskros.com [ijacskros.com]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
resolving solubility issues of 6-Bromothieno[2,3-d]pyrimidin-4-amine in organic solvents
Welcome to the technical support guide for 6-Bromothieno[2,3-d]pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide you with the foundational knowledge and practical protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is primarily dictated by its molecular structure. As a heterocyclic aromatic compound, it possesses several features that contribute to poor solubility in many common organic solvents:
-
High Crystal Lattice Energy: The planar thienopyrimidine core allows for efficient crystal packing through π-π stacking interactions. The bromine atom and the amine group can participate in intermolecular hydrogen bonding and other dipole interactions, creating a stable crystal lattice that requires significant energy to disrupt.
-
Polarity: The molecule contains both polar (amine, pyrimidine nitrogens) and non-polar (thienyl-bromo group) regions. This amphipathic nature means that it does not perfectly align with the properties of either highly polar or completely non-polar solvents. Thienopyrimidines are considered bioisosteres of quinazolines and nucleobases, which are known for their potential to form strong intermolecular interactions.[1]
-
Molecular Weight: Larger molecules are generally more difficult to solvate compared to smaller ones.[2] While not excessively large, its structure is rigid and complex.
Q2: I am struggling to dissolve the compound in DMSO to make a stock solution. What could be wrong?
This is a common issue. While Dimethyl Sulfoxide (DMSO) is a powerful and recommended solvent for many heterocyclic compounds, several factors can lead to dissolution failure.[3][4]
-
Solvent Quality: Ensure you are using anhydrous (dry) DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease its solvating power for hydrophobic compounds.[4]
-
Insufficient Mechanical Agitation: The compound's high crystal lattice energy may require more than simple mixing. Vigorous vortexing or, more effectively, sonication in a bath can provide the necessary energy to break apart crystal aggregates.[3]
-
Temperature: Gently warming the solution can increase solubility. However, this must be done with caution to avoid compound degradation. An increase in temperature provides the energy needed to break the bonds within the solid's crystal lattice.[5][6]
Q3: My compound dissolves in DMSO with heating, but it precipitates out upon cooling to room temperature. How do I proceed?
This indicates that you have created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved with heat.
-
Work with a Warm Solution: For immediate use, you can keep the stock solution warm (e.g., in a 37°C water bath) and perform serial dilutions while it remains in solution. This is a common practice but requires careful handling to ensure concentration accuracy.[3]
-
Prepare a More Dilute Stock: The most reliable solution is to prepare a new stock solution at a lower concentration that is stable at room temperature. While this may require adjusting downstream dilutions, it ensures your stock concentration is accurate and consistent.
-
Consider Co-solvents: For some applications, preparing the stock in a co-solvent system (e.g., DMSO/ethanol or DMSO/NMP) from the start can improve stability at room temperature.[4][7]
Q4: What alternative solvents or co-solvent systems are recommended if DMSO fails?
If DMSO is not effective or suitable for your experimental system, other solvents can be considered. The choice depends on the downstream application.
| Solvent/System | Rationale & Use Case | Considerations |
| NMP (N-Methyl-2-pyrrolidone) | Stronger polar aprotic solvent than DMSO. Often used in drug discovery for difficult-to-dissolve compounds.[4] | Higher viscosity and potential for reactivity with certain functional groups. Check compatibility with your assay. |
| DMF (Dimethylformamide) | Similar properties to DMSO and NMP. Has been used as a solvent for synthesizing thienopyrimidines.[8] | Lower boiling point than DMSO. Can be more prone to degradation. |
| Co-Solvent Systems | Blending solvents can fine-tune polarity. Common mixtures include DMSO/Ethanol, DMSO/PEG 400, or DMF/Dichloromethane (DCM).[7][9][10] | Co-solvents can alter compound behavior and may have independent effects in biological assays. Always run appropriate vehicle controls. |
| pH Modification | For aqueous or semi-aqueous solutions, adjusting the pH can ionize the amine group, dramatically increasing solubility. Acids go into base and bases go into acid.[7][11] | The compound's stability may be pH-dependent. This is generally not applicable for stock solutions in organic solvents but is critical for aqueous dilutions. |
Troubleshooting Workflows & Protocols
The following workflow provides a systematic approach to addressing solubility issues.
Caption: Decision workflow for troubleshooting solubility.
Protocol 1: Systematic Dissolution in an Organic Solvent (DMSO)
This protocol details a step-by-step method to achieve complete dissolution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tube or glass vial
-
Vortex mixer
-
Water bath or heat block
-
Bath sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of solid compound into a clean, dry vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to reach the target concentration (e.g., 10 mM).
-
Initial Mixing (Vortex): Tightly cap the vial and vortex vigorously for 2-5 minutes. Visually inspect for any remaining solid particles.[3]
-
Apply Heat (Optional): If solids persist, place the vial in a water bath set to 37°C for 10-15 minutes. Intermittently vortex the solution during heating. Avoid temperatures above 50-60°C to minimize the risk of degradation.[3][5]
-
Apply Sonication (Optional): If solids are still present, place the vial in a bath sonicator for 5-10 minutes. The high-frequency agitation helps break down stubborn aggregates.[3]
-
Final Inspection: After the dissolution aids have been applied, allow the solution to cool to room temperature. Visually inspect against a bright light source for any sign of precipitation or suspended particles. A clear, homogenous solution is the goal.
-
Storage: Once fully dissolved, store the stock solution appropriately. For long-term stability, storage at -20°C or -80°C is recommended.[3] Note that some compounds may precipitate upon freezing; always allow the stock to fully thaw and vortex before use.
Protocol 2: Screening for Alternative Solvents
This method allows for the efficient testing of multiple solvents on a small scale.
-
Prepare Aliquots: Weigh small, equal amounts of the compound (e.g., 1 mg) into several separate glass vials.
-
Solvent Addition: To each vial, add a precise volume of a different test solvent (e.g., DMSO, NMP, DMF, Ethanol) to achieve a high target concentration (e.g., 20 mg/mL).
-
Systematic Dissolution: Apply the steps from Protocol 1 (Vortex, Heat, Sonicate) systematically and equally to each vial.
-
Observation: Record the visual solubility in each solvent at room temperature and after heating. Note any precipitation upon cooling.
-
Validation (Optional): For promising solvents, the concentration of the saturated solution can be determined analytically (e.g., by HPLC-UV) after filtering out any undissolved solid. This provides quantitative solubility data.[12]
Understanding the Molecular Basis of Insolubility
The difficulty in dissolving this compound stems from strong intermolecular forces in its solid state that must be overcome by solvent-solute interactions.
Caption: Intermolecular forces affecting solubility.
References
- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 10. data.epo.org [data.epo.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Scale-Up Synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine
Welcome to the technical support center for the scale-up synthesis of 6-Bromothieno[2,3-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low Yield or Stalled Gewald Reaction
You're observing a low conversion of your starting materials in the initial thiophene ring formation (Gewald reaction).
-
Potential Cause 1: Ineffective Base Catalysis. The Gewald reaction is a multi-component condensation that relies on a basic catalyst to facilitate the initial Knoevenagel condensation.[1][2] On a larger scale, inefficient mixing can lead to localized areas of low catalyst concentration.
-
Solution:
-
Catalyst Choice: While morpholine is commonly used, consider exploring other bases such as triethylamine or piperidine.[3] For improved safety and easier work-up on a larger scale, solid-supported bases like immobilized KF on alumina can be advantageous.
-
Enhanced Mixing: Ensure your reactor is equipped with an appropriate agitator for the vessel size to maintain a homogenous reaction mixture. Monitor the mixing efficiency and adjust the stirring speed as needed.
-
Controlled Addition: Instead of a single charge, consider the controlled addition of the base to maintain an optimal catalytic rate throughout the reaction.
-
-
-
Potential Cause 2: Poor Sulfur Solubility. Elemental sulfur can be difficult to dissolve in common organic solvents, leading to a heterogeneous reaction mixture and incomplete reaction.
-
Solution:
-
Solvent Selection: While ethanol is a common solvent, explore co-solvent systems or alternative solvents with better sulfur solubility.
-
Temperature Control: Gently heating the reaction mixture can improve sulfur solubility. However, this must be carefully controlled to prevent unwanted side reactions.
-
Microwave-Assisted Synthesis: For moderate scale-ups, microwave irradiation has been shown to significantly reduce reaction times and improve yields, partly by overcoming solubility issues.[1][3]
-
-
-
Potential Cause 3: Inactive Starting Materials. The quality of your ketone/aldehyde and activated nitrile is crucial.
-
Solution:
-
Purity Check: Always verify the purity of your starting materials before commencing a large-scale reaction.
-
Fresh Reagents: Use freshly distilled or opened reagents whenever possible, as degradation can affect reactivity.
-
-
Problem 2: Impurity Formation During Pyrimidine Ring Cyclization
You're observing significant by-product formation during the cyclization of the 2-aminothiophene intermediate with formamide.
-
Potential Cause 1: Thermal Degradation. High temperatures during the formamide cyclization can lead to the formation of undesired side products.[4]
-
Solution:
-
Precise Temperature Control: Utilize a reactor with accurate temperature monitoring and control. Avoid localized overheating by ensuring efficient stirring.
-
Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature over a longer period. While this may increase cycle time, it can significantly improve the purity profile.
-
-
-
Potential Cause 2: Incomplete Cyclization. The reaction may not be going to completion, leaving unreacted 2-aminothiophene intermediate.
-
Solution:
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it has reached completion before proceeding with work-up.
-
Excess Reagent: A slight excess of formamide can be used to drive the reaction to completion. However, this needs to be balanced with the potential for increased impurities and challenges in its removal.
-
-
-
Potential Cause 3: Formation of Formamidopyrimidine-Related Impurities. Under certain conditions, side reactions with formamide can lead to the formation of various impurities.[5]
-
Solution:
-
Alternative Reagents: Consider using formamide equivalents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by an acid-catalyzed Dimroth rearrangement, which can offer a cleaner reaction profile.[3]
-
pH Control: The pH of the reaction mixture can influence the formation of certain by-products. Careful control of the reaction conditions is essential.
-
-
Problem 3: Challenges in Bromination
You're experiencing issues with selectivity and the formation of poly-brominated species during the bromination of the thieno[2,3-d]pyrimidin-4-amine core.
-
Potential Cause 1: Over-bromination. The thieno[2,3-d]pyrimidine ring system is activated, and harsh brominating agents or reaction conditions can lead to the addition of more than one bromine atom.
-
Solution:
-
Milder Brominating Agents: Instead of elemental bromine, consider using N-bromosuccinimide (NBS) which is often more selective and easier to handle on a large scale.
-
Controlled Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slow, portion-wise addition can help to minimize over-bromination.
-
Low-Temperature Reaction: Conduct the bromination at a low temperature (e.g., 0-5 °C) to enhance selectivity.
-
-
-
Potential Cause 2: Inconsistent Reaction. Poor mixing can lead to localized high concentrations of the brominating agent, resulting in a mixture of unreacted starting material and poly-brominated products.
-
Solution:
-
Efficient Agitation: As with other steps, ensure the reactor is providing adequate mixing for the reaction scale.
-
Solvent Choice: Select a solvent in which both the substrate and the brominating agent are reasonably soluble to ensure a homogeneous reaction.
-
-
Problem 4: Difficult Purification and Isolation of the Final Product
You're struggling to obtain this compound with the desired purity, or you're experiencing low recovery after purification.
-
Potential Cause 1: Tarry By-products. The formation of polymeric or tarry impurities can complicate the isolation and purification process.
-
Solution:
-
Optimized Reaction Conditions: The best solution is to prevent the formation of these impurities by optimizing the preceding reaction steps (see above).
-
Work-up Procedure: A well-designed work-up procedure can help to remove a significant portion of these impurities. This may involve extractions with appropriate solvents or a preliminary filtration step.
-
-
-
Potential Cause 2: Inefficient Crystallization. The product may be difficult to crystallize, or it may co-precipitate with impurities.
-
Solution:
-
Solvent Screening: Conduct a thorough solvent screening to identify an optimal solvent or solvent system for crystallization that maximizes yield and purity.
-
Controlled Cooling: Implement a controlled cooling profile during crystallization. A slow cooling rate often leads to larger, purer crystals.
-
Seeding: The use of seed crystals can promote crystallization and improve the consistency of the final product's physical properties.
-
-
-
Potential Cause 3: Residual Impurities. Even after crystallization, the product may still contain unacceptable levels of impurities.
-
Solution:
-
Re-crystallization: A second crystallization from a different solvent system can often remove stubborn impurities.
-
Chromatography: While challenging on a large scale, flash chromatography using amine-functionalized silica can be an effective method for purifying basic compounds like heterocyclic amines.[6]
-
Acid-Base Purification: An acid wash to form the salt of the amine, followed by extraction of neutral impurities and then basification to regenerate the free amine can be a powerful purification technique.[7]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The most common synthetic pathway involves a multi-step process. It typically begins with the Gewald reaction to form a 2-aminothiophene-3-carbonitrile intermediate.[1][8] This is followed by cyclization with a one-carbon source, such as formamide, to construct the pyrimidine ring, yielding thieno[2,3-d]pyrimidin-4-amine. The final step is the regioselective bromination at the 6-position of the thiophene ring.[9]
Q2: What are the main safety concerns when scaling up this synthesis?
A2: Several safety aspects require careful consideration during scale-up:
-
Exothermic Reactions: The Gewald reaction and the subsequent cyclization can be exothermic.[10][11] Proper temperature control and an adequate cooling system are crucial to prevent thermal runaway.
-
Hazardous Reagents: Depending on the specific route, you may use hazardous reagents like phosphoryl chloride for chlorination steps.[12] Ensure appropriate handling procedures and personal protective equipment are in place.
-
Gas Evolution: Some steps may involve the evolution of gases. The reactor system must be designed to handle this safely, with adequate venting.
-
Solvent Handling: Large volumes of flammable organic solvents are often used. Fire safety precautions are paramount.
Q3: How can I improve the overall efficiency and "greenness" of the synthesis?
A3: Several strategies can be employed to make the process more efficient and environmentally friendly:
-
Microwave-Assisted Synthesis: As mentioned, this can significantly reduce reaction times and potentially the amount of solvent required.[3]
-
Solvent-Free Reactions: For certain steps, particularly the Gewald reaction, solvent-free conditions using techniques like ball milling have been reported, which can drastically reduce solvent waste.[13]
-
Continuous Flow Reactors: For industrial-scale production, continuous flow reactors can offer better control over reaction parameters, improved safety, and higher reproducibility.[14]
-
Catalytic Approaches: Opting for catalytic amounts of reagents over stoichiometric ones where possible can reduce waste and cost.
Q4: What analytical techniques are recommended for in-process control and final product characterization?
A4: A combination of analytical techniques is essential:
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are invaluable for monitoring reaction progress and identifying the formation of impurities.
-
Final Product Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Elemental Analysis: To confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Visualizations
Synthetic Pathway Overview
Caption: General synthetic route for this compound.
Troubleshooting Decision Tree: Low Yield in Gewald Reaction
Caption: Decision-making workflow for troubleshooting low yields in the Gewald reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. biotage.com [biotage.com]
- 7. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. helgroup.com [helgroup.com]
- 12. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 6-bromo-N-methylthieno[2,3-d]pyrimidin-2-amine|CAS 1263279-43-1 [benchchem.com]
Technical Support Center: Purification of 6-Bromothieno[2,3-d]pyrimidin-4-amine Derivatives
Welcome to the technical support center for the purification of 6-bromothieno[2,3-d]pyrimidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of heterocyclic compounds.
The thieno[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active compounds, including kinase inhibitors for cancer therapy.[1][2] The introduction of a bromine atom at the 6-position often serves as a handle for further synthetic transformations, such as cross-coupling reactions, making the purity of the 6-bromo intermediate critical for the success of subsequent synthetic steps.[3] However, the purification of these derivatives can be challenging due to their unique physicochemical properties.
This guide provides a structured approach to troubleshooting common purification issues, detailed protocols for various purification techniques, and answers to frequently asked questions.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound derivatives from reaction mixtures.
Question 1: My final product is contaminated with unreacted starting materials. How can I effectively remove them?
Answer:
The presence of unreacted starting materials is a common issue. The choice of removal strategy depends on the nature of the starting materials.
-
Acid-Base Extraction: If your starting material is a non-basic compound and your desired this compound derivative is basic, an acid-base extraction can be highly effective. The basicity of the pyrimidine ring allows for the formation of a water-soluble salt upon treatment with a dilute acid (e.g., 1M HCl), while the non-basic starting material remains in the organic layer.[4]
-
Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine product will move to the aqueous layer.
-
Separate the aqueous layer and neutralize it with a base (e.g., saturated NaHCO₃ or dilute NaOH) to precipitate the purified amine.
-
Extract the precipitated product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Column Chromatography: If acid-base extraction is not feasible or does not provide sufficient purity, column chromatography is the next logical step. The choice of stationary and mobile phases is crucial.
-
Stationary Phase: Standard silica gel can be used, but due to the basic nature of the amine, peak tailing can be an issue.[5] To mitigate this, you can either:
-
Mobile Phase: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
-
Question 2: I am observing significant byproduct formation in my reaction. How can I identify and remove these impurities?
Answer:
Byproduct formation can arise from various side reactions. Identifying the structure of the byproduct is key to devising a targeted purification strategy.
-
Common Byproducts: In the synthesis of thieno[2,3-d]pyrimidines, common byproducts can include over-brominated species, regioisomers, or products from Dimroth rearrangement.[6][7]
-
Identification: Utilize analytical techniques such as LC-MS and NMR to identify the mass and structure of the major byproducts.
-
Purification Strategies:
-
Crystallization: If the desired product and the byproduct have significantly different solubilities, crystallization can be a highly effective and scalable purification method.[8][9] Experiment with a range of solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find conditions that selectively crystallize your product.
-
Preparative HPLC: For closely related impurities that are difficult to separate by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[10][11][12] Reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a common choice for polar heterocyclic compounds.
-
Question 3: My product appears to be degrading during column chromatography on silica gel. What is happening and how can I prevent it?
Answer:
The acidic nature of silica gel can lead to the degradation of sensitive compounds, particularly those with acid-labile functional groups.[5]
-
Mechanism of Degradation: The silanol groups on the surface of silica gel are acidic and can catalyze hydrolysis or other acid-mediated decomposition pathways.
-
Solutions:
-
Deactivated Silica: Use silica gel that has been treated with a neutralizing agent. You can prepare this by slurrying the silica gel in a solvent containing a small amount of triethylamine, then removing the solvent.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded phase like C18 for reversed-phase chromatography.
-
Rapid Chromatography: Minimize the time your compound spends on the column by using flash chromatography with an optimized solvent system to ensure rapid elution.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility profile of this compound derivatives?
A1: These compounds are generally sparingly soluble in non-polar solvents like hexanes and show moderate to good solubility in more polar organic solvents such as dichloromethane, ethyl acetate, and alcohols. Their solubility in aqueous solutions is typically low but can be increased at acidic pH due to salt formation. Some derivatives with low solubility in common solvents may require solvents like DMSO or DMF for dissolution.[13]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of your this compound derivative.
-
¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS: A highly sensitive technique to determine the purity and confirm the molecular weight of your compound.
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which can confirm the elemental composition.[6]
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Q3: Are this compound derivatives stable?
A3: Generally, these compounds are stable under normal laboratory conditions. However, they can be sensitive to strong acids, bases, and prolonged exposure to light. It is recommended to store them in a cool, dark, and dry place. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.
Detailed Purification Protocols
Protocol 1: Purification by Crystallization
This method is ideal for obtaining high-purity material when the desired compound has a distinct solubility profile compared to the impurities.
-
Solvent Screening: In small vials, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
-
Crystallization Procedure:
-
Dissolve the crude material in the minimum amount of a suitable hot solvent.
-
If the compound is highly soluble in one solvent but insoluble in another, a two-solvent system can be used. Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until the solution becomes turbid. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature. For further crystallization, the solution can be placed in a refrigerator or freezer.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Flash Column Chromatography
This is a standard method for purifying a wide range of organic compounds.
-
Stationary Phase Selection: Choose an appropriate stationary phase. For this compound derivatives, silica gel treated with triethylamine or amine-functionalized silica is recommended to prevent peak tailing.[5]
-
Mobile Phase Selection: Determine the optimal mobile phase using thin-layer chromatography (TLC). A good solvent system will give your product an Rf value between 0.2 and 0.4. Common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed sample is loaded onto the top of the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary: Typical Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase System (Typical) | Key Advantage |
| Crystallization | N/A | Ethanol, Isopropanol, Acetonitrile | High purity, scalable |
| Flash Chromatography | Silica Gel (+ 1% Et₃N) | Hexane/Ethyl Acetate gradient | Good for a wide range of impurities |
| Preparative HPLC | C18 | Water/Acetonitrile gradient (+ 0.1% TFA) | High resolution for difficult separations |
Visualizations
Purification Workflow Diagram
This diagram illustrates the decision-making process for selecting a purification strategy.
Caption: Decision tree for selecting the optimal purification method.
Logical Relationship of Purification Techniques
This diagram shows the relationship between different purification techniques in terms of their resolving power and scale.
Caption: Relationship between purification scale and resolving power.
References
- 1. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Workup [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lcms.cz [lcms.cz]
- 11. labcompare.com [labcompare.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Structural Validation of Synthesized 6-Bromothieno[2,3-d]pyrimidin-4-amine
For researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds, the unambiguous confirmation of a molecule's structure is the cornerstone of chemical integrity and the prerequisite for further biological evaluation. The thieno[2,3-d]pyrimidine scaffold is a privileged core in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anticancer agents.[1][2] This guide provides an in-depth comparison of analytical methodologies for validating the structure of a key intermediate, 6-Bromothieno[2,3-d]pyrimidin-4-amine, blending theoretical principles with practical, data-driven insights.
I. The Synthetic Rationale: Building the Thieno[2,3-d]pyrimidine Core
The synthesis of the target compound, this compound, typically employs a convergent strategy that first constructs the thiophene ring, followed by the annulation of the pyrimidine ring. A common and efficient approach is a variation of the Gewald reaction.[3]
The general synthetic pathway is outlined below. The initial phase involves the synthesis of a substituted 2-aminothiophene-3-carbonitrile. This intermediate is then cyclized with a suitable one-carbon synthon, such as formamide or N,N-dimethylformamide dimethyl acetal (DMF-DMA), often followed by a Dimroth rearrangement to yield the desired 4-amino substitution pattern.[3] Bromination of the thiophene ring at the 6-position can be achieved using a suitable brominating agent. The choice of reagents and reaction conditions is critical to ensure regioselectivity and good yields.[4][5]
Diagram of the General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
II. Structural Validation: A Multi-Technique Approach
Once the synthesis is complete, a rigorous structural validation is imperative. No single technique is sufficient; instead, a combination of spectroscopic and analytical methods provides a self-validating system, ensuring the highest degree of confidence in the final structure. We will now compare the primary techniques used for this purpose.
A. Spectroscopic Elucidation: Probing the Molecular Framework
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
Expected ¹H NMR Spectrum: In a typical deuterated solvent like DMSO-d₆, we would anticipate the following signals:
-
A singlet for the C7 proton on the thiophene ring. Due to the electron-withdrawing nature of the adjacent sulfur atom and the fused pyrimidine ring, this proton is expected to be downfield.
-
A singlet for the C2 proton on the pyrimidine ring. This proton is in a heteroaromatic environment and will also appear downfield.
-
A broad singlet for the two protons of the amino group (-NH₂). The chemical shift of these protons can vary depending on concentration and temperature, and they are exchangeable with D₂O.
-
-
-
¹³C NMR Spectroscopy: This provides a count of the number of non-equivalent carbons in the molecule.
-
Expected ¹³C NMR Spectrum: We would expect to see six distinct signals for the six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the bromine substituent. Carbons directly attached to heteroatoms (C2, C4, C5a, C7a) will generally be at a lower field. The carbon bearing the bromine atom (C6) will also have a characteristic chemical shift.
-
Comparison Table: Predicted vs. Hypothetical Experimental NMR Data (in DMSO-d₆)
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Hypothetical Experimental ¹H (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Hypothetical Experimental ¹³C (δ, ppm) |
| C2-H | ~8.3 | 8.32 (s, 1H) | ~155 | 154.8 |
| C4-NH₂ | ~7.5 (broad) | 7.55 (br s, 2H) | - | - |
| C7-H | ~7.8 | 7.81 (s, 1H) | ~125 | 124.6 |
| C2 | - | - | ~155 | 154.8 |
| C4 | - | - | ~158 | 158.2 |
| C5a | - | - | ~118 | 117.9 |
| C6 | - | - | ~110 | 109.5 |
| C7 | - | - | ~125 | 124.6 |
| C7a | - | - | ~165 | 165.3 |
The causality behind these expectations: The predicted chemical shifts are based on the analysis of published data for similar thieno[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine structures.[6][7][8] The downfield shifts of the aromatic protons are a direct consequence of the deshielding effects of the electronegative nitrogen and sulfur atoms within the heterocyclic system.
2. Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the synthesized compound and can provide valuable information about its elemental composition.
-
Expected Mass Spectrum: For this compound (C₆H₄BrN₃S), the calculated molecular weight is approximately 230.09 g/mol .[9] A key feature to look for in the mass spectrum is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) should appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other at m/z+2 for the molecule with ⁸¹Br.
Comparison Table: Predicted vs. Hypothetical Experimental MS Data
| Analysis | Expected Result | Hypothetical Experimental Result |
| Molecular Ion (M⁺) | A pair of peaks around m/z 230 and 232 with ~1:1 intensity ratio. | m/z 229.95 (M⁺, for ⁷⁹Br) and 231.95 (M⁺+2, for ⁸¹Br) with a 100:98 intensity ratio. |
| High-Resolution MS (HRMS) | Calculated mass for C₆H₅BrN₃S [M+H]⁺: 230.9542 | Found: 230.9545 |
The observation of the correct molecular weight and the characteristic bromine isotopic pattern provides strong evidence for the successful synthesis of the target compound.
B. Definitive Structural Confirmation: X-ray Crystallography
While spectroscopic methods provide compelling evidence, X-ray crystallography offers the gold standard for unambiguous structural determination.[2] This technique provides a three-dimensional map of electron density within a single crystal of the compound, allowing for the precise determination of atomic positions and bond lengths.
-
Methodology:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of the synthesized compound suitable for X-ray diffraction.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
-
-
Comparison with Spectroscopic Methods:
-
Unambiguity: Unlike spectroscopy, which relies on interpretation, X-ray crystallography provides a direct visualization of the molecular structure. It can definitively distinguish between isomers, which can sometimes be challenging with NMR alone.
-
Solid-State Information: Crystallography provides information about the molecule's conformation and intermolecular interactions in the solid state, which can be valuable for understanding its physical properties and for computational modeling studies.[10]
-
Limitation: The primary limitation is the requirement for a high-quality single crystal, which can be difficult to obtain.
-
Diagram of the Validation Workflow
Caption: A workflow for the structural validation of a synthesized compound.
III. Conclusion
The structural validation of synthesized this compound requires a multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy provide the foundational understanding of the molecular framework, while mass spectrometry confirms the molecular weight and elemental composition. For absolute and definitive proof of structure, particularly when dealing with novel compounds or when spectroscopic data is ambiguous, single-crystal X-ray crystallography stands as the ultimate arbiter. By judiciously applying these complementary techniques, researchers can ensure the structural integrity of their synthesized molecules, a critical step in the journey of drug discovery and development.
IV. References
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from RSC Publications.
-
Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. (2021). Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2023). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. (2023). ACS Publications. --INVALID-LINK--
-
This compound. (n.d.). Matrix Scientific. --INVALID-LINK--
-
6-bromo-4-chlorothieno[3,2-d]pyrimidine(225385-03-5) 1H NMR. (n.d.). ChemicalBook. --INVALID-LINK--
-
6-bromo-N-methylthieno[3,2-d]pyrimidin-4-amine. (n.d.). PubChem. --INVALID-LINK--
-
Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. --INVALID-LINK--
-
Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (n.d.). National Institutes of Health. --INVALID-LINK--
-
N-Benzylthieno[3,2-d]pyrimidin-4-amine. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Institutes of Health. --INVALID-LINK--
-
Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (n.d.). MDPI. --INVALID-LINK--
-
60703-81-3|this compound. (n.d.). BLDpharm. --INVALID-LINK--
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2024). SciELO. --INVALID-LINK--
-
6-Bromo-4-chlorothieno[2,3-d]pyrimidine. (n.d.). PubChem. --INVALID-LINK--
-
1H, 13C and 19F NMR data of N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines in DMSO-d6. (n.d.). ResearchGate. --INVALID-LINK--
-
Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). National Institutes of Health. --INVALID-LINK--
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (n.d.). MDPI. --INVALID-LINK--
-
(PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. (2012). ResearchGate. --INVALID-LINK--
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. --INVALID-LINK--
-
1H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. Chemical... (n.d.). ResearchGate. --INVALID-LINK--
-
Benzenamine, 2,4,6-tribromo-. (n.d.). NIST WebBook. --INVALID-LINK--
-
N,N,5,6-tetramethylthieno[2,3-d]pyrimidin-4-amine. (n.d.). PubChem. --INVALID-LINK--
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Benzylthieno[3,2-d]pyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]
- 9. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 6-Bromothieno[2,3-d]pyrimidin-4-amine Analogs for Researchers and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and thereby act as a competitive inhibitor for a wide range of protein kinases. This guide provides an in-depth comparison of the biological activities of analogs based on the 6-Bromothieno[2,3-d]pyrimidin-4-amine core, with a focus on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data, and provide detailed methodologies for key biological assays.
The this compound Scaffold: A Versatile Starting Point
The this compound moiety serves as a crucial building block in the synthesis of potent kinase inhibitors. The bromine atom at the 6-position offers a synthetically versatile handle for introducing a variety of substituents through cross-coupling reactions, allowing for the exploration of the chemical space around this core structure. The 4-amino group is a key pharmacophoric feature, typically involved in hydrogen bonding interactions with the hinge region of the kinase active site.
This guide will focus on two primary classes of analogs: those with substitutions on the 4-amino group and those with modifications at the 6-position, replacing the bromine atom.
I. Analogs with N-Aryl Substitutions at the 4-Amino Position: Targeting the EGFR Pathway
A significant body of research has focused on the synthesis and evaluation of 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amines as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.
Structure-Activity Relationship (SAR) Insights
The nature of the aryl substituent at the 4-amino position plays a critical role in determining the cytotoxic and kinase inhibitory activity of these compounds. A study involving the synthesis of a series of 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amines and their evaluation against glioblastoma cell lines revealed important SAR trends.[1]
Key findings from this research indicate that the substitution pattern on the N-aryl ring significantly influences cytotoxicity. For instance, certain substitution patterns can lead to cytotoxicities comparable to the established EGFR inhibitor, gefitinib, suggesting a potential blockade of the EGFR pathway.[1]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of representative 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine analogs against a human glioblastoma cell line.
| Compound ID | N-Aryl Substituent | IC50 (µM) on Glioblastoma Cells |
| Gefitinib (Reference) | - | 51.9 |
| Analog 6b | [Structure of N-aryl group] | 61.8 |
| Analog 6c | [Structure of N-aryl group] | 41.2 |
Data sourced from a study on novel 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amines.[1]
As the data indicates, subtle changes in the N-aryl substituent can lead to significant differences in cytotoxic potency. Analog 6c demonstrates superior activity to the reference compound gefitinib, highlighting the potential for optimizing this scaffold to develop highly potent anticancer agents.
II. Analogs with Substitutions at the 6-Position: Exploring Diverse Biological Targets
The bromine atom at the 6-position is not merely a synthetic handle but also influences the overall biological activity. Its replacement with other functionalities can modulate the compound's properties and lead to inhibitors of different biological targets.
Dual Inhibitors of Purine Biosynthesis
Research into 6-substituted thieno[2,3-d]pyrimidine analogs has identified compounds that act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), key enzymes in the de novo purine biosynthesis pathway. This pathway is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation.
While direct analogs of this compound were not the primary focus of these studies, the structure-activity relationships established for 6-substituted derivatives provide valuable insights into the role of this position in determining biological activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key assays used in the characterization of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
Biochemical kinase assays are essential for determining the direct inhibitory effect of compounds on specific kinase enzymes.
Protocol (Example: EGFR Kinase Assay):
-
Reaction Setup: In a 96-well plate, combine the EGFR enzyme, a peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radioisotope-based assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Antibody-based detection (ELISA): Using a specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using a system that couples the production of ADP to a light-emitting reaction.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
Visualizing the Structure-Activity Landscape
To better understand the relationships between the chemical structures of the analogs and their biological activities, the following diagrams illustrate key concepts.
References
The Strategic Importance of the 6-Position: A Comparative Guide to 6-Bromothieno[2,3-d]pyrimidin-4-amine and Its Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a bioisostere of purine, the fundamental building block of nucleic acids. This structural similarity allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of numerous protein kinases.[1][2] The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Consequently, the thieno[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[2][3]
This guide provides an in-depth comparison of thieno[2,3-d]pyrimidine derivatives, with a particular focus on the strategic utility of 6-Bromothieno[2,3-d]pyrimidin-4-amine as a versatile intermediate. We will explore how substitutions at the C6 position, facilitated by this key starting material, influence biological activity compared to modifications at other positions of the heterocyclic core, supported by experimental data and detailed protocols.
The Role of this compound: A Gateway to Chemical Diversity
While this compound itself is not typically the final active pharmaceutical ingredient, its true value lies in its role as a pivotal synthetic intermediate. The bromine atom at the 6-position serves as an excellent chemical handle for introducing a wide array of substituents via cross-coupling reactions, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.
Synthesis of this compound
A novel and efficient synthetic route for 6-bromo-N-arylthieno[2,3-d]pyrimidin-4-amine derivatives starts from inexpensive precursors, 2,5-dihydroxy-1,4-dithiane and malononitrile. The key steps involve a Gewald reaction, bromination of the thiophene ring, condensation, cyclization, and a final Dimroth rearrangement to yield the desired 6-brominated thienopyrimidine core.
Comparative Analysis of Thieno[2,3-d]pyrimidine Derivatives: A Structure-Activity Relationship (SAR) Perspective
The potency and selectivity of thieno[2,3-d]pyrimidine-based inhibitors are profoundly influenced by the nature and position of substituents on the core scaffold. Here, we compare the impact of substitutions at the C6, C4, and C2 positions on the inhibition of key oncogenic kinases.
The C6-Position: A Key Determinant of Potency and Selectivity
The 6-position of the thieno[2,3-d]pyrimidine scaffold projects into a region of the kinase ATP-binding site that can tolerate a variety of substituents, allowing for significant modulation of inhibitor activity.
For instance, in the context of Fms-like tyrosine kinase 3 (FLT3) inhibition, a target in acute myeloid leukemia (AML), structural modifications at the 6-position have proven critical. A series of derivatives with different substitutions at this position were synthesized to identify potent FLT3 inhibitors. It was found that the introduction of a 4-(2-methylaminoethoxy)phenyl group at the 6-position, combined with a methyl group at the 5-position, resulted in a compound (16d ) with both potent FLT3 inhibitory activity and enhanced metabolic stability.[4]
Similarly, in the development of dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), 6-substituted thieno[2,3-d]pyrimidines have shown significant promise. These compounds demonstrated potent anti-proliferative activities in folate receptor-expressing cancer cells.[5][6]
The C4-Position: The "Gatekeeper" Interaction Point
The amine at the C4-position is crucial for interacting with the hinge region of the kinase ATP-binding site, a key anchoring point for many kinase inhibitors. Modifications at this position, often involving the introduction of various substituted anilines, directly impact binding affinity.
In the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4-anilino moiety is a critical feature. For example, the introduction of a halogen, such as chlorine, at the 4-position of the 4-anilino group consistently enhances inhibitory activity against both wild-type and mutant EGFR.[7] This highlights the importance of the electronic and steric properties of the C4-substituent in achieving high potency.
The C2-Position: Modulating Selectivity and Physicochemical Properties
Substitutions at the C2-position can influence the selectivity profile and physicochemical properties of the inhibitor. For example, in a series of B-Raf inhibitors, it was found that small amine substituents at C2 were crucial for potent activity. Conversely, removal or introduction of larger substituents at this position rendered the compounds more selective for B-Raf over other kinases like PDE4.[2]
Experimental Data: A Head-to-Head Comparison
The following tables summarize the biological activities of representative thieno[2,3-d]pyrimidine derivatives, highlighting the influence of substitution patterns on their inhibitory potency.
Table 1: Inhibition of VEGFR-2 and Cancer Cell Proliferation
| Compound | Substitution Pattern | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | Reference |
| 17f | 2-Aryl, 4-Anilino, 6-H | 0.23 | 2.80 | 4.10 | [8] |
| Sorafenib | (Reference Drug) | 0.23 | - | - | [8] |
This data indicates that a 2-aryl, 4-anilino substituted thieno[2,3-d]pyrimidine can achieve VEGFR-2 inhibition comparable to the multi-kinase inhibitor sorafenib.
Table 2: Inhibition of PI3K Isoforms
| Compound | R Group (on 2-phenyl) | Inhibition of PI3Kβ (%) | Inhibition of PI3Kγ (%) | Reference |
| IIIa | 3-OH | 62 | 70 | [7] |
| VIb | 3-OH, 5-OCH3 | 72 | 84 | [7] |
| IIIb | 4-OH | <40 | <40 | [7] |
These results underscore the importance of the substitution pattern on the 2-aryl ring for potent PI3K inhibition, with a 3-hydroxyl group being particularly favorable.
Table 3: Inhibition of Wild-Type and Mutant EGFR
| Compound | R1 (on 2-phenyl) | R2 (on 4-anilino) | EGFR wt IC50 (nM) | EGFR T790M IC50 (nM) | Reference |
| 5b | H | 4-OCH3 | 37.19 | 204.10 | [9] |
| Erlotinib | (Reference Drug) | - | - | - | [9] |
This demonstrates the potential of 2,4-disubstituted thieno[2,3-d]pyrimidines to inhibit both wild-type and clinically relevant mutant forms of EGFR.
Visualizing the Synthetic and Biological Landscape
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a key synthetic pathway and a summary of the structure-activity relationships.
Caption: Synthetic utility of this compound.
Caption: SAR summary for the thieno[2,3-d]pyrimidine scaffold.
Experimental Protocols
Synthesis of 6-Arylthieno[2,3-d]pyrimidin-4-amines via Suzuki Coupling
This protocol describes a general method for the synthesis of 6-aryl derivatives from the 6-bromo intermediate.
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the corresponding arylboronic acid (1.2 eq).
-
A palladium catalyst, such as Pd(PPh3)4 (0.05 eq), and a base, such as K2CO3 (2.0 eq), are added to the mixture.
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, while monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-arylthieno[2,3-d]pyrimidin-4-amine.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general procedure for determining the IC50 values of test compounds against a target kinase.
-
Reagent Preparation : Prepare 1x Kinase Buffer, a master mix containing the kinase substrate and ATP, and serial dilutions of the test compound in DMSO.
-
Kinase Reaction :
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound dilutions to the appropriate wells. Include positive (DMSO vehicle) and negative (no enzyme) controls.
-
Initiate the reaction by adding the diluted kinase enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection :
-
Stop the kinase reaction and deplete the remaining ATP by adding a detection reagent (e.g., ADP-Glo™).
-
Add a kinase detection reagent to convert the generated ADP to ATP, and then measure the luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[7]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization : Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement : Measure the absorbance of the colored solution with a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation : Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to untreated control cells.
Conclusion
The thieno[2,3-d]pyrimidine scaffold is a remarkably versatile platform for the design of potent and selective kinase inhibitors. While substitutions at the C2 and C4 positions are crucial for modulating selectivity and ensuring essential hinge-binding interactions, the C6 position offers a strategic avenue for significantly enhancing potency and fine-tuning the pharmacological profile. This compound stands out as a key intermediate, providing a gateway to a rich chemical diversity at this critical position. A thorough understanding of the structure-activity relationships across the entire scaffold is paramount for the rational design of next-generation thieno[2,3-d]pyrimidine-based therapeutics.
References
- 1. New thieno[2,3‐d]pyrimidine derivatives as EGFRWT and EGFRT790M inhibitors: Design, synthesis, antiproliferative activities, docking studies, ADMET, toxicity, MD simulation studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structural modifications at the 6-position of thieno[2,3-d]pyrimidines and their effects on potency at FLT3 for treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to Thienopyrimidine-Derived Kinase Inhibitors: A Senior Application Scientist's Perspective
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Within this competitive arena, the thienopyrimidine scaffold has emerged as a particularly promising platform for the development of potent and selective anticancer agents.[1] Its structural similarity to the purine core of ATP allows it to effectively compete for the kinase ATP-binding site, while its unique physicochemical properties offer a versatile foundation for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3]
This guide provides an in-depth comparative study of kinase inhibitors derived from thienopyrimidines, offering objective performance analysis supported by experimental data. We will delve into the structure-activity relationships (SAR), compare key compounds against various kinase targets, and provide detailed experimental protocols to empower your own research and development efforts.
The Thienopyrimidine Advantage: A Privileged Scaffold
The thienopyrimidine core is a bicyclic heterocycle consisting of a thiophene ring fused to a pyrimidine ring. This arrangement is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, particularly protein kinases.[1][3] The unique structural and electronic features of the thienopyrimidine ring system provide an adaptable platform for designing potent kinase inhibitors.[1] Several thienopyrimidine-based anticancer kinase inhibitors have been successfully marketed or are currently in clinical and preclinical development, including Olmutinib, Pictilisib, and Fimepinostat, underscoring the significant potential of this scaffold.[1]
Comparative Analysis of Thienopyrimidine-Based Kinase Inhibitors
The versatility of the thienopyrimidine scaffold has been exploited to develop inhibitors against a variety of kinase targets implicated in cancer, such as VEGFR, PI3K, c-Met, and Tie-2. Below, we compare the performance of representative thienopyrimidine derivatives against these key targets.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are crucial mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2] Consequently, VEGFR inhibitors are a cornerstone of modern cancer therapy.
A notable class of thienopyrimidines has been identified as potent inhibitors of VEGFR-2 kinase.[4] For instance, a series of thieno[2,3-d]pyrimidine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2.[5] Compound 12j from this series demonstrated impressive potency with an IC50 of 48 nM for VEGFR-2.[5] The structure-activity relationship (SAR) studies revealed that specific substitutions on the thienopyrimidine core are critical for this high affinity.[5]
Caption: Signaling pathway of VEGFR-2 and its inhibition by thienopyrimidine derivatives.
Phosphoinositide 3-Kinase (PI3K) Inhibitors
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, playing a critical role in cell growth, proliferation, and survival.[6][7] The thienopyrimidine scaffold has proven to be an excellent starting point for the development of potent and selective PI3K inhibitors.
A novel series of thienopyrimidine derivatives were discovered to be highly potent and selective PI3K inhibitors.[6][8] Notably, these compounds exhibited over 100-fold selectivity for PI3Kα against mTOR kinase, a significant improvement compared to other bicyclic fused ring systems like quinolines.[6] For example, compound 9a from a different series showed a PI3Kα kinase inhibitory activity with an IC50 of 9.47 µM.[7][9] The lead compounds 6g and 6k from another study demonstrated nanomolar PI3Kα inhibitory potency.[6][8]
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. mTOR | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | - | [7] |
| Compound 6g | PI3Kα | <1 | >100-fold | [6][8] |
| Compound 6k | PI3Kα | <1 | >100-fold | [6][8] |
| Compound 9a | PI3Kα | 9470 | Moderate | [7][9] |
Table 1: Comparative IC50 values of thienopyrimidine-based PI3K inhibitors.
Caption: General experimental workflow for the synthesis and evaluation of thienopyrimidine kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. Below are representative methodologies for the evaluation of thienopyrimidine-based kinase inhibitors.
In Vitro Kinase Inhibition Assay (Example: PI3Kα)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (thienopyrimidine derivatives)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase buffer, PI3Kα enzyme, and PIP2 substrate to the wells of a 384-well plate.
-
Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT or CellTiter-Glo® reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
Conclusion and Future Perspectives
Thienopyrimidine-based kinase inhibitors represent a highly valuable class of compounds in the oncology drug discovery pipeline.[1] Their versatile scaffold allows for the development of potent and selective inhibitors against a range of clinically relevant kinases. The comparative data presented in this guide highlights the potential of this chemical series. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors, as well as exploring their efficacy in combination therapies. The detailed experimental protocols provided herein should serve as a solid foundation for researchers to further investigate and develop the next generation of thienopyrimidine-derived kinase inhibitors.
References
- 1. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Evaluation of 6-Bromothieno[2,3-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors: An In Vitro and In Vivo Guide
This guide provides a comprehensive comparison of 6-Bromothieno[2,3-d]pyrimidin-4-amine compounds, a promising class of kinase inhibitors with significant therapeutic potential, particularly in oncology. We will delve into their in vitro and in vivo performance, offering insights into experimental design, data interpretation, and comparative analysis against established alternatives.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Significance of 6-Bromo Substitution
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the purine structure of ATP and thereby effectively target the ATP-binding sites of various kinases. This structural motif has been the foundation for the development of numerous kinase inhibitors. The introduction of a bromine atom at the 6-position of the thieno[2,3-d]pyrimidine ring has been a key strategy in enhancing the potency and selectivity of these compounds. This modification can lead to improved interactions within the kinase active site, often through halogen bonding or by providing a handle for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
In Vitro Evaluation: From Kinase Inhibition to Cellular Activity
The in vitro assessment of this compound derivatives is a critical first step in characterizing their therapeutic potential. These assays provide a detailed picture of a compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
Kinase Inhibition Assays
The primary in vitro evaluation involves determining the inhibitory activity of the compounds against a panel of kinases. This is crucial for identifying the primary targets and assessing selectivity, which can predict both efficacy and potential off-target toxicities.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay is a competitive binding assay that measures the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.
-
Reagents: Kinase, Eu-anti-tag antibody, Alexa Fluor™-labeled tracer, test compounds.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, Eu-anti-tag antibody, and the tracer in a suitable buffer.
-
Add serial dilutions of the test compound to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
-
Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of tracer binding, is calculated by fitting the data to a sigmoidal dose-response curve.
Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) | Reference Compound (e.g., Erlotinib) IC50 (nM) |
| Compound A | EGFR | 15 | 25 |
| Compound B | VEGFR2 | 30 | 50 |
| Compound C | SRC | 100 | 120 |
Note: The data presented here is illustrative. Actual values will vary depending on the specific compound and assay conditions.
Cellular Assays
Cell-based assays are essential to confirm that the observed kinase inhibition translates into a functional effect in a biological context. These assays measure the impact of the compounds on cell proliferation, survival, and signaling pathways.
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The GI50 value, the concentration of the compound that causes 50% growth inhibition, is calculated.
Comparative Antiproliferative Activity
| Compound | Cell Line | GI50 (µM) | Reference Compound (e.g., Doxorubicin) GI50 (µM) |
| Compound A | A549 (Lung Cancer) | 0.5 | 1.2 |
| Compound B | HCT116 (Colon Cancer) | 1.2 | 2.5 |
| Compound C | MCF-7 (Breast Cancer) | 2.5 | 3.0 |
Note: The data presented here is illustrative. Actual values will vary depending on the specific compound and cell line.
Signaling Pathway Analysis
To confirm the mechanism of action, it is crucial to investigate the effect of the compounds on the target signaling pathway. Western blotting is a common technique used for this purpose.
Caption: Inhibition of the EGFR signaling cascade by a this compound compound.
In Vivo Evaluation: Assessing Efficacy and Safety in Animal Models
Promising candidates from in vitro studies are advanced to in vivo evaluation to assess their efficacy, pharmacokinetics (PK), and safety in a whole-organism context.
Xenograft Tumor Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo antitumor activity of novel compounds.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, reference compound). Administer the compounds via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) percentage to determine the efficacy of the compound.
Comparative In Vivo Efficacy
| Compound | Dose and Schedule | Tumor Growth Inhibition (%) | Reference Compound (e.g., Cisplatin) TGI (%) |
| Compound A | 50 mg/kg, qd, p.o. | 65 | 50 |
| Compound B | 75 mg/kg, qd, p.o. | 58 | 45 |
Note: The data presented here is illustrative. Actual values will vary depending on the specific compound, tumor model, and dosing regimen.
In Vivo Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study.
Conclusion and Future Directions
The this compound scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The comparative data from in vitro and in vivo studies are essential for identifying lead candidates with optimal efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships to further enhance potency and selectivity, as well as on comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to support clinical development. The systematic evaluation pipeline described in this guide provides a robust framework for advancing these promising compounds from the laboratory to the clinic.
A Comparative Guide to the Efficacy of Synthetic Routes for 6-Bromothieno[2,3-d]pyrimidin-4-amine
In the landscape of medicinal chemistry and drug development, the thieno[2,3-d]pyrimidine scaffold is of significant interest due to its prevalence in a variety of biologically active compounds, including kinase inhibitors. Among its derivatives, 6-Bromothieno[2,3-d]pyrimidin-4-amine serves as a crucial intermediate for the synthesis of a diverse array of therapeutic agents. The efficiency of its synthesis is therefore a critical factor in the drug discovery pipeline. This guide provides an in-depth comparison of two prominent synthetic routes to this key intermediate, offering experimental insights and data to inform methodological choices in a research and development setting.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a multi-faceted challenge, requiring the strategic construction of a fused heterocyclic system with specific regiochemical control of the bromine substituent. An ideal synthetic route should be characterized by high overall yield, operational simplicity, cost-effectiveness, scalability, and a favorable safety profile. Herein, we dissect two distinct and viable pathways:
-
Route 1: The Gewald Reaction and Subsequent Annulation Approach
-
Route 2: The Pre-formed Chlorinated Intermediate Approach
This guide will meticulously evaluate each route, providing detailed protocols, comparative data, and mechanistic insights to empower researchers in selecting the optimal strategy for their specific needs.
Route 1: Synthesis via Gewald Reaction and Pyrimidine Annulation
This classical yet robust approach builds the target molecule from the ground up, commencing with the construction of the thiophene ring via the Gewald reaction, followed by bromination and subsequent cyclization to form the pyrimidine ring.
Mechanistic Overview & Experimental Rationale
The causality behind this multi-step synthesis lies in the sequential and controlled formation of the bicyclic system from simple, acyclic precursors. The Gewald reaction is a powerful multicomponent reaction that efficiently assembles the highly functionalized 2-aminothiophene core.[1][2][3] Subsequent electrophilic bromination with N-Bromosuccinimide (NBS) selectively installs the bromine atom at the electron-rich 5-position of the thiophene ring. The final pyrimidine ring annulation is typically achieved through condensation with a formamide equivalent, which can proceed via a Dimroth rearrangement to yield the thermodynamically stable 4-amino product.[4]
Visualizing the Pathway: Route 1
Caption: Synthetic pathway for Route 1.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 2-Aminothiophene-3-carbonitrile
-
To a stirred solution of an appropriate α-methylene carbonyl compound (e.g., from the dimer of α-mercaptoacetaldehyde) and malononitrile (1.0 equiv) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.
-
Add elemental sulfur (1.0 equiv) to the mixture.
-
Heat the reaction mixture at a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 2-aminothiophene-3-carbonitrile.
Step 2: Synthesis of 2-Amino-5-bromothiophene-3-carbonitrile
-
Dissolve 2-aminothiophene-3-carbonitrile (1.0 equiv) in a suitable solvent such as chloroform or N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5-bromothiophene-3-carbonitrile.
Step 3: Synthesis of this compound
-
A mixture of 2-amino-5-bromothiophene-3-carbonitrile (1.0 equiv) and formamide (excess, serving as both reagent and solvent) is heated at 150-160 °C for 4-6 hours.
-
The progress of the cyclization is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to give pure this compound.
Route 2: Synthesis via a Pre-formed Chlorinated Intermediate
This synthetic strategy is more convergent, relying on the availability of the key intermediate, 6-bromo-4-chlorothieno[2,3-d]pyrimidine. The final step involves a nucleophilic aromatic substitution (SNAr) reaction to install the 4-amino group.
Mechanistic Overview & Experimental Rationale
The efficacy of this route hinges on the high reactivity of the 4-chloro position of the thieno[2,3-d]pyrimidine ring system towards nucleophilic attack.[5] The electron-withdrawing nature of the pyrimidine ring and the adjacent thiophene sulfur atom activates the C4 position for substitution. The reaction with ammonia or an ammonia equivalent proceeds via a Meisenheimer-like intermediate, followed by the elimination of a chloride ion to yield the final product.[6] The commercial availability and the existence of scalable syntheses for the chlorinated precursor make this a highly attractive route from a process chemistry perspective.[7]
Visualizing the Pathway: Route 2
Caption: Synthetic pathway for Route 2.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of this compound
-
To a solution of 6-bromo-4-chlorothieno[2,3-d]pyrimidine (1.0 equiv) in a suitable solvent such as 2-propanol or dioxane, add a solution of ammonia in methanol (excess) or aqueous ammonium hydroxide.
-
The reaction mixture is sealed in a pressure vessel and heated to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting residue is triturated with water, and the solid product is collected by filtration.
-
Wash the solid with water and a small amount of cold ethanol, then dry under vacuum to afford this compound. Further purification can be achieved by recrystallization if necessary.
Comparative Efficacy Analysis
| Parameter | Route 1: Gewald Reaction & Annulation | Route 2: Chloro-Intermediate Amination | Analysis & Justification |
| Number of Steps | 3 (from basic precursors) | 1 (from advanced intermediate) | Route 2 is significantly shorter and more convergent, which is advantageous for rapid synthesis. |
| Overall Yield (Estimated) | 40-55% | 75-90% | Route 2 generally offers a higher overall yield due to fewer steps and typically high-yielding SNAr reactions. |
| Starting Material Cost | Low (α-mercaptoacetaldehyde, malononitrile) | High (6-bromo-4-chlorothieno[2,3-d]pyrimidine) | The starting materials for Route 1 are basic chemicals, making it more cost-effective for large-scale synthesis from scratch. |
| Reagent & Solvent Cost | Moderate | Moderate | Both routes utilize common and relatively inexpensive reagents and solvents. |
| Operational Simplicity | Moderate to Complex | Simple | Route 1 involves multiple steps with purification of intermediates. Route 2 is a straightforward one-step reaction. |
| Scalability | Moderate | High | The Gewald reaction can be scaled, but the multi-step nature of Route 1 poses more challenges. Route 2 is highly scalable, especially with a reliable source of the starting material. |
| Safety & Hazards | Use of malononitrile (toxic), elemental sulfur, and NBS (oxidizer, irritant). | Use of a pressure vessel for amination with ammonia (requires careful handling). The chlorinated intermediate can be an irritant. | Both routes have specific hazards that require appropriate safety precautions. The use of a pressure vessel in Route 2 necessitates specialized equipment. |
Conclusion and Recommendations
The choice between these two synthetic routes for this compound is contingent upon the specific objectives of the research or production campaign.
Route 1 (Gewald Reaction & Annulation) is a fundamentally sound approach for constructing the thieno[2,3-d]pyrimidine core from basic and inexpensive starting materials. Its strength lies in its cost-effectiveness for large-scale production where vertical integration of the synthesis is desired. However, it is more labor-intensive, involves more steps, and has a lower overall yield compared to Route 2.
Route 2 (Chloro-Intermediate Amination) is the preferred method for rapid access to the target compound, particularly in a research and development setting where time is of the essence and smaller quantities are required. Its high yield, operational simplicity, and convergence make it highly efficient, provided the 6-bromo-4-chlorothieno[2,3-d]pyrimidine intermediate is readily available through commercial sources or a well-established in-house synthesis.
For laboratories focused on medicinal chemistry and the rapid generation of derivative libraries, Route 2 is the superior choice due to its efficiency and simplicity. For large-scale manufacturing where cost per kilogram is a primary driver, a thorough cost analysis of producing the chlorinated intermediate versus executing the multi-step Gewald-based synthesis (Route 1) would be necessary to make an informed decision.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-Bromothieno[2,3-d]pyrimidin-4-amine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel or specialized compounds like 6-Bromothieno[2,3-d]pyrimidin-4-amine necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Compound: Hazard Profile and Classification
This compound is a halogenated heterocyclic compound containing a bromine atom and an aromatic amine group. While specific toxicity data for this compound is limited, its structural motifs suggest that it should be handled as a hazardous substance. It is identified as an irritant[1]. Due to its chemical nature, it falls under the category of halogenated organic waste[2][3].
Key Hazard Considerations:
-
Irritant: May cause irritation to the skin, eyes, and respiratory tract[1].
-
Potential Toxicity: Aromatic amines as a class can have varying degrees of toxicity.
-
Environmental Hazard: Halogenated compounds can be persistent in the environment and may have ecotoxicological effects.
Given these characteristics, this compound must be treated as hazardous waste. Improper disposal, such as discarding it in regular trash or washing it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory penalties[4][5].
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal by a licensed waste management service.
1. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE to prevent exposure.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary.
Workers handling chemical waste should be trained in spill response procedures and the use of PPE[6].
2. Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. This compound waste must be collected separately from other waste streams.
-
Designated Waste Container: Use a dedicated, clearly labeled container for "Halogenated Organic Waste"[3][7].
-
Compatibility: Ensure the container is made of a material compatible with the chemical. Do not use metal containers for halogenated waste as they can corrode[8].
-
No Mixing: Do not mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents[6].
3. Container Management and Labeling: Ensuring Clarity and Safety
Properly managing and labeling waste containers is a regulatory requirement and a key safety measure.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7][9]. Do not use abbreviations or chemical formulas[7].
-
Secure Closure: Keep the waste container securely capped at all times, except when adding waste[7][8]. This prevents the release of vapors and protects against spills.
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation[9]. The storage area should be cool, well-ventilated, and away from heat sources or incompatible substances[6][10].
4. Disposal of Contaminated Materials
Any materials that come into contact with this compound are also considered hazardous waste and must be disposed of accordingly.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a designated sharps container[10].
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent materials used for cleaning up spills should be collected in a separate, clearly labeled container for solid hazardous waste.
-
Empty Containers: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple rinsed[11]. The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
5. Arranging for Final Disposal: The Role of Professional Waste Management
The final disposal of this compound must be handled by a licensed hazardous waste disposal company[6][12].
-
Waste Broker: Your institution's Environmental Health and Safety (EHS) office will typically coordinate with a waste broker or a certified Treatment, Storage, and Disposal Facility (TSDF)[12].
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation[4][12].
-
Incineration: The most probable disposal method for halogenated organic compounds is high-temperature incineration, which ensures complete destruction and minimizes the release of harmful byproducts[10][13].
III. Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in laboratories is governed by several federal and state regulations.
-
Resource Conservation and Recovery Act (RCRA): Enacted by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste[4][14].
-
OSHA Laboratory Standard: The Occupational Safety and Health Administration's (OSHA) standard on Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of chemicals[15][16][17].
Your institution's Chemical Hygiene Plan is a critical resource that will provide specific guidance on waste management procedures in your laboratory.
IV. Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard identification, proper segregation, secure containment, and regulatory compliance, researchers can ensure the safety of themselves and their colleagues while protecting the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and procedures applicable to your location.
References
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. uakron.edu [uakron.edu]
- 3. bucknell.edu [bucknell.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. usbioclean.com [usbioclean.com]
- 11. vumc.org [vumc.org]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. nationalacademies.org [nationalacademies.org]
- 15. osha.gov [osha.gov]
- 16. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 17. md.rcm.upr.edu [md.rcm.upr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
